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  • Product: 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride
  • CAS: 887624-97-7

Core Science & Biosynthesis

Foundational

synthesis and characterization of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine Dihydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound with potential applications in pharmaceutical research and drug development. The synthesis is centered around the robust and well-established Hantzsch thiazole synthesis. This document details the strategic selection of precursors, the rationale behind the synthetic route, step-by-step experimental protocols, and in-depth characterization methodologies. The intended audience for this guide includes researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction and Strategic Overview

The piperidine moiety is a prevalent scaffold in a multitude of pharmaceuticals due to its ability to interact with various biological targets.[1] When coupled with a 4-phenyl-1,3-thiazole unit, a structure known for its diverse pharmacological activities, the resulting molecule, 4-(4-phenyl-1,3-thiazol-2-yl)piperidine, presents a compelling candidate for further investigation.[2][3][4] This guide focuses on the dihydrochloride salt form of the compound, which is often preferred for its improved solubility and stability.

The synthetic strategy employed herein is a convergent approach, culminating in the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide to construct the thiazole ring.[2][5] The key precursors for this synthesis are 2-bromo-1-phenylethanone (phenacyl bromide) and piperidine-4-carbothioamide. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_core_synthesis Core Synthesis cluster_final_product Final Product Formation Acetophenone Acetophenone PhenacylBromide 2-Bromo-1-phenylethanone (Phenacyl Bromide) Acetophenone->PhenacylBromide Bromination Bromine Bromine Bromine->PhenacylBromide Hantzsch Hantzsch Thiazole Synthesis PhenacylBromide->Hantzsch Cyanopiperidine 4-Cyanopiperidine Thioamide Piperidine-4-carbothioamide Cyanopiperidine->Thioamide Thionation H2S Hydrogen Sulfide H2S->Thioamide Thioamide->Hantzsch FreeBase 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine (Free Base) Hantzsch->FreeBase FinalProduct 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine Dihydrochloride FreeBase->FinalProduct Salt Formation HCl Hydrochloric Acid HCl->FinalProduct

Figure 1: Overall synthetic workflow for 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride.

Synthesis of Precursors

The success of the final condensation reaction hinges on the efficient preparation of the key building blocks: piperidine-4-carbothioamide and 2-bromo-1-phenylethanone.

Synthesis of Piperidine-4-carbothioamide

Piperidine-4-carbothioamide serves as the source of the 2-amino-thiazole core integrated with the piperidine ring. It is synthesized from 4-cyanopiperidine through a thionation reaction, typically involving hydrogen sulfide.[6][7]

Experimental Protocol:

  • In a sealed reaction vessel, suspend 4-cyanopiperidine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the suspension in an ice bath and bubble hydrogen sulfide gas through the mixture until saturation is achieved.

  • Seal the vessel and stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, purge the excess hydrogen sulfide with nitrogen gas.

  • The product, piperidine-4-carbothioamide, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold solvent and dry under vacuum to afford the desired product.

For the synthesis of the hydrochloride salt of piperidine-4-carbothioamide, 4-cyanopiperidine hydrochloride can be used as the starting material.[7]

Synthesis of 2-Bromo-1-phenylethanone (Phenacyl Bromide)

2-Bromo-1-phenylethanone is a reactive α-haloketone that provides the phenyl-substituted carbon backbone for the thiazole ring.[8] It is prepared by the bromination of acetophenone.[8][9]

Experimental Protocol:

  • Dissolve acetophenone (1.0 eq) in a suitable solvent like acetic acid or anhydrous ether in a three-necked flask equipped with a dropping funnel and a stirrer.[9][10]

  • Cool the solution in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise from the dropping funnel with constant stirring. Maintain the temperature below 10 °C during the addition.

  • After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • The reaction mixture can be poured into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-phenylethanone.

Hantzsch Thiazole Synthesis: Formation of the Core Structure

The cornerstone of this synthesis is the Hantzsch reaction, which efficiently constructs the desired 4-phenyl-thiazole ring system.[5][11] This reaction involves the cyclocondensation of piperidine-4-carbothioamide and 2-bromo-1-phenylethanone.

Hantzsch_Mechanism Thioamide Piperidine-4-carbothioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone 2-Bromo-1-phenylethanone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization FreeBase 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine Intermediate2->FreeBase Dehydration

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol:

  • Dissolve piperidine-4-carbothioamide (1.0 eq) and 2-bromo-1-phenylethanone (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.[3]

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base, such as aqueous sodium bicarbonate solution, to precipitate the free base of the product.

  • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(4-phenyl-1,3-thiazol-2-yl)piperidine.

  • The crude product can be purified by column chromatography on silica gel.

Formation of the Dihydrochloride Salt

For enhanced stability and solubility in aqueous media, the synthesized free base is converted to its dihydrochloride salt. This involves protonation of the two basic nitrogen atoms in the molecule: the piperidine nitrogen and the thiazole nitrogen.

Experimental Protocol:

  • Dissolve the purified 4-(4-phenyl-1,3-thiazol-2-yl)piperidine free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. An excess of HCl (at least 2.2 equivalents) should be used to ensure the formation of the dihydrochloride salt.

  • The dihydrochloride salt will precipitate out of the solution.

  • Stir the resulting suspension for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold solvent (e.g., diethyl ether) to remove any excess HCl.

  • Dry the final product, 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride, under vacuum.

Characterization of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine Dihydrochloride

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Signals corresponding to the protons of the phenyl ring (aromatic region, ~7.2-8.0 ppm), a singlet for the thiazole proton (~7.0-7.5 ppm), and characteristic multiplets for the piperidine ring protons. The chemical shifts of the piperidine protons will be influenced by the protonation state.
¹³C NMR Resonances for the carbon atoms of the phenyl ring, thiazole ring (typically with the C=N carbon appearing downfield), and the piperidine ring.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the free base.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound.

HPLC Method Parameters (Illustrative):

Parameter Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[12][13]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[12][13]
Flow Rate 1.0 mL/min[12]
Detection UV detection at a suitable wavelength (e.g., 239 nm or determined by UV-Vis scan).[13]
Column Temperature 30 °C[12]

The purity of the compound is determined by the area percentage of the main peak in the chromatogram.

Conclusion

This guide has outlined a reliable and reproducible synthetic route for the preparation of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride. The strategy, centered on the Hantzsch thiazole synthesis, utilizes readily available starting materials and well-established reaction conditions. The detailed protocols for synthesis, purification, and characterization provide a solid foundation for researchers and scientists to produce and validate this compound for further studies in drug discovery and development.

References

  • Bayer Aktiengesellschaft. (2017). Preparation of piperidine-4-carbothioamide. U.S. Patent No. 9,790,182 B2.
  • Bayer Aktiengesellschaft. (2018). Process for preparing piperidine-4-carbothioamide hydrochloride. U.S. Patent No. 10,093,626 B2.
  • Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, 480.
  • He, Y., et al. (2016). Synthesis and biological evaluation of novel thiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 115, 245-255.
  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Nefzi, A. (2013). Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. In Peptide Modifications to Increase Metabolic Stability and Activity (pp. 1-10). Humana Press.
  • Ozturk, S., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 39-45.
  • Patel, N. B., & Patel, J. C. (2011). Synthesis, characterization and in vitro antimicrobial activity of new 1,3,4-oxadiazole, 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 2-(4-chlorophenyl)quinoline-4-carboxylic acid. Arabian Journal of Chemistry, 4(3), 321-328.
  • Sharma, V., & Kumar, P. (2014). Thiazole: A valuable scaffold in medicinal chemistry. Der Pharma Chemica, 6(1), 246-254.
  • Singh, R., et al. (2018). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Journal of Applied Pharmaceutical Science, 8(1), 061-067.
  • Wikipedia contributors. (2023, December 29). Phenacyl bromide. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2024, from [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, 60(7), 613–619. [Link]

Sources

Exploratory

The Multifaceted Biological Activities of 4-Phenyl-1,3-Thiazole Derivatives: A Technical Guide for Drug Discovery

The 1,3-thiazole ring, particularly when substituted with a phenyl group at the 4-position, represents a privileged scaffold in medicinal chemistry. This core structure is a recurring motif in a multitude of compounds ex...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-thiazole ring, particularly when substituted with a phenyl group at the 4-position, represents a privileged scaffold in medicinal chemistry. This core structure is a recurring motif in a multitude of compounds exhibiting a wide spectrum of biological activities. The unique electronic and structural features of the 4-phenyl-1,3-thiazole moiety allow for diverse interactions with various biological targets, making it a fertile ground for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities of 4-phenyl-1,3-thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental protocols utilized to evaluate these potent molecules.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for more effective and less toxic anticancer agents is a paramount challenge in modern medicine.[1] 4-Phenyl-1,3-thiazole derivatives have emerged as a promising class of compounds with significant potential in oncology.[1][2] Their anticancer effects are often attributed to their ability to interact with various molecular targets crucial for cancer cell survival and proliferation.[3]

Mechanism of Action

The anticancer activity of 4-phenyl-1,3-thiazole derivatives is multifaceted, involving the inhibition of key enzymes and signaling pathways that are often dysregulated in cancer.[4] One of the primary mechanisms involves the induction of apoptosis, or programmed cell death, in cancer cells.[3] This is a critical process for eliminating malignant cells without inducing an inflammatory response.

dot

Caption: Anticancer mechanism of 4-phenyl-1,3-thiazole derivatives.

Studies have shown that certain derivatives can effectively target and inhibit tyrosine kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[3] Furthermore, some compounds have demonstrated the ability to modulate the expression of proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins.[3]

Structure-Activity Relationship (SAR)

The anticancer potency of 4-phenyl-1,3-thiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.

  • Substituents on the 4-phenyl ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence activity. For instance, some studies have reported that the introduction of halogen atoms or methoxy groups can enhance cytotoxic effects against various cancer cell lines.

  • Substituents on the thiazole ring: Modifications at the 2-position of the thiazole ring are particularly important. The incorporation of different amine or amide functionalities at this position has been shown to be a successful strategy for developing potent anticancer agents.[5][6] For example, compounds with a 2-amino group on the thiazole ring have been extensively investigated.[5][6]

Experimental Protocol: In Vitro Anticancer Evaluation

A common method to assess the anticancer activity of these compounds is the MTT assay, which measures cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H460 for non-small cell lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][6]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 4-phenyl-1,3-thiazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents.[7] 4-Phenyl-1,3-thiazole derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi.[7][8]

Mechanism of Action

The precise mechanisms by which these compounds exert their antimicrobial effects are still under investigation, but several potential targets have been proposed. One plausible mechanism is the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[9] Another potential target is the fungal cell wall biosynthesis pathway.

dot

Caption: Workflow for antimicrobial screening of derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial activity of 4-phenyl-1,3-thiazole derivatives is significantly influenced by the substituents on the core structure.

  • Substitution at the 2-position: The presence of a hydrazone linkage at the 2-position of the thiazole ring has been shown to be beneficial for antimicrobial activity.[8]

  • Substitution on the 4-phenyl ring: Electron-donating groups such as methyl, bromo, chloro, fluoro, and hydroxy on the phenyl ring tend to enhance antifungal activity compared to electron-withdrawing groups like nitro and cyano.[10]

  • Lipophilicity: The hydrophobic character of the substituents can also play a crucial role in the antimicrobial potency of these compounds.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.

Protocol: Microbroth Dilution Method for MIC Determination

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Antimicrobial Activity of Selected 4-Phenyl-1,3-Thiazole Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Derivative AStaphylococcus aureus125-150[7]
Derivative BEscherichia coli125-150[7]
Derivative CAspergillus niger125-150[7]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[11] 4-Phenyl-1,3-thiazole derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[11][12][13]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[11][14] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.[11] Some derivatives have been identified as dual COX/LOX inhibitors, which is a desirable profile for an anti-inflammatory agent as it may offer a broader spectrum of activity and a better safety profile compared to selective COX inhibitors.[14][15]

dot

Caption: Inhibition of COX/LOX pathways by derivatives.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of 4-phenyl-1,3-thiazole derivatives is influenced by various structural features.

  • Urea Moiety: The introduction of a urea or thiourea moiety at the 2-position of the thiazole ring has been found to be a key structural element for potent anti-inflammatory activity.[12]

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the thiazole and urea moieties can significantly impact the activity. For example, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-N'-phenylurea and N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-N'-(4-bromophenyl)urea were found to be particularly potent.[12]

Experimental Protocol: In Vivo Anti-inflammatory Assay

The carrageenan-induced rat paw edema model is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[12][13]

Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 50 mg/kg body weight) one hour before carrageenan injection. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen).[13][14]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures.[16] Several 4-phenyl-1,3-thiazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[16][17]

Mechanism of Action

The exact mechanism of anticonvulsant action for many of these derivatives is not fully elucidated. However, it is hypothesized that they may modulate the activity of ion channels, such as sodium and calcium channels, which play a critical role in neuronal excitability. Another potential mechanism could involve the enhancement of inhibitory neurotransmission, for example, by acting on GABA receptors.

Structure-Activity Relationship (SAR)

The anticonvulsant properties of 4-phenyl-1,3-thiazole derivatives are closely linked to their chemical structure.

  • Thiazolidinone Moiety: The incorporation of a thiazolidin-4-one ring has been a successful strategy in designing potent anticonvulsant agents.[16]

  • Substituents on the Phenyl Rings: The presence of specific substituents on the phenyl rings can significantly influence the anticonvulsant profile. For example, a 4-nitrophenyl group was found to be a key feature in a particularly active derivative.[16]

Experimental Protocol: In Vivo Anticonvulsant Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to identify compounds with potential anticonvulsant activity.[16]

Protocol: Maximal Electroshock (MES) Test

  • Animal Preparation: Use mice or rats for the experiment.

  • Compound Administration: Administer the test compound at various doses intraperitoneally.

  • Induction of Seizure: After a specific time (e.g., 30 minutes), apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: Protection against the tonic hind limb extension is considered a positive result.

Conclusion and Future Perspectives

The 4-phenyl-1,3-thiazole scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents with a wide array of biological activities. The research highlighted in this guide demonstrates the significant potential of these derivatives in the fields of oncology, infectious diseases, inflammation, and neurology.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of the most potent compounds.

  • Optimization of Lead Compounds: Utilizing medicinal chemistry strategies to further enhance the efficacy, selectivity, and pharmacokinetic properties of promising derivatives.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and safety profiles of lead compounds in more advanced preclinical models.

The continued exploration of the chemical space around the 4-phenyl-1,3-thiazole core is expected to yield new and improved drug candidates to address unmet medical needs.

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Foundational

An In-Depth Technical Guide to 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a heterocyclic organic compound featuring a piperidine ring linked to a 4-phenyl-1,3...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a heterocyclic organic compound featuring a piperidine ring linked to a 4-phenyl-1,3-thiazole moiety. This molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. The constituent chemical motifs, piperidine and thiazole, are well-recognized pharmacophores present in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The piperidine scaffold is a key component in numerous analgesic agents, including opioids like meperidine and fentanyl, highlighting its importance in the development of pain therapeutics.[1][3] Similarly, the thiazole ring is a versatile heterocyclic system found in drugs with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The combination of these two pharmacologically significant rings in 4-(4-phenyl-1,3-thiazol-2-yl)piperidine suggests a high potential for diverse biological activities, making it a compelling subject for further investigation in drug discovery and development.

Chemical Identity and Structure

The chemical identity of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride is defined by its unique structural arrangement and is officially registered with the CAS number 887624-97-7 .[5] The hydrochloride salt form is also documented under the CAS number 1205636-88-9 .[6]

The core structure consists of a piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. This ring is substituted at the 4-position with a 4-phenyl-1,3-thiazole group. The thiazole is a five-membered aromatic ring containing both a sulfur and a nitrogen atom. A phenyl group is attached to the 4-position of this thiazole ring. The dihydrochloride salt form indicates that two molecules of hydrogen chloride have reacted with the basic nitrogen atoms of the piperidine ring, forming a more water-soluble and crystalline salt.

Chemical Structure of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine

Caption: 2D structure of the 4-(4-phenyl-1,3-thiazol-2-yl)piperidine free base.

Synthesis and Manufacturing

A likely synthetic pathway would involve the reaction of a piperidine-4-thiocarboxamide derivative with a 2-halo-1-phenylethanone (e.g., 2-bromo-1-phenylethanone). The piperidine-4-thiocarboxamide can be prepared from the corresponding piperidine-4-carboxamide by thionation, for instance, using Lawesson's reagent. The subsequent cyclization reaction with 2-halo-1-phenylethanone would yield the desired 4-(4-phenyl-1,3-thiazol-2-yl)piperidine. The final step would involve the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.

Plausible Synthetic Pathway

Synthetic_Pathway reagent reagent start Piperidine-4-carboxamide intermediate1 Piperidine-4-thiocarboxamide start->intermediate1 Thionation product_base 4-(4-phenyl-1,3-thiazol-2-yl)piperidine intermediate1->product_base Hantzsch Thiazole Synthesis reagent1 Lawesson's Reagent intermediate2 2-Bromo-1-phenylethanone final_product 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride product_base->final_product Salt Formation reagent2 HCl

Caption: A potential synthetic route to 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride.

Pharmacological Profile and Potential Applications

The pharmacological profile of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride is an area of active research, with several potential therapeutic applications being explored based on the known activities of its constituent moieties.

Analgesic Potential

The 4-phenylpiperidine substructure is a well-established pharmacophore for opioid receptor agonists, which are potent analgesics.[7] Numerous derivatives of piperidine have been synthesized and evaluated for their pain-relieving properties.[1] It is hypothesized that 4-(4-phenyl-1,3-thiazol-2-yl)piperidine may interact with opioid receptors or other targets within the pain signaling pathway, thereby exerting analgesic effects. Further in-vivo studies using models such as the tail-flick test or hot-plate test would be necessary to confirm and quantify its analgesic efficacy.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide.[8] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[9] Several piperidine and piperazine-based compounds have been identified as potent FAAH inhibitors.[10] The unique combination of the piperidine and 4-phenylthiazole moieties in the target compound makes it a promising candidate for FAAH inhibition. In-vitro enzymatic assays are required to determine its inhibitory potency (IC50 value) against FAAH.

Dual FAAH/sEH Inhibition

Soluble epoxide hydrolase (sEH) is another enzyme involved in the regulation of inflammation and pain. Dual inhibition of both FAAH and sEH has emerged as a promising therapeutic strategy for the management of chronic pain.[9] The 4-phenylthiazole scaffold has been identified as a key structural feature in dual FAAH/sEH inhibitors. Therefore, 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride warrants investigation as a potential dual inhibitor, which could offer a synergistic approach to pain and inflammation management.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride are not extensively published. However, based on its structure as a dihydrochloride salt of an organic base, the following properties can be anticipated:

PropertyAnticipated Value
Physical State Crystalline solid
Color White to off-white
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)
Melting Point Expected to be a relatively high-melting solid due to its ionic nature
pKa The piperidine nitrogen is expected to have a pKa in the range of 8-10

Safety and Handling

Based on available hazard classifications for 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride, the compound should be handled with appropriate precautions.[5]

  • Acute Toxicity : The compound is classified as having acute toxicity if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation : It is classified as a skin and eye irritant.

  • Specific Target Organ Toxicity : It may cause respiratory irritation (single exposure).

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or powder.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocols

In-Vitro FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride against human FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH substrate (e.g., AMCA-arachidonoyl amide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

  • Test compound (4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride)

  • 96-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, the FAAH enzyme, and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the FAAH substrate.

  • Monitor the fluorescence signal over time using a plate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

FAAH Inhibition Assay Workflow

FAAH_Assay_Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Plate Setup (Buffer, Enzyme, Inhibitor) prep->plate preinc Pre-incubation (Enzyme-Inhibitor Binding) plate->preinc reaction Reaction Initiation (Add Substrate) preinc->reaction measure Fluorescence Measurement (Kinetic Read) reaction->measure analysis Data Analysis (Calculate IC50) measure->analysis

Caption: A generalized workflow for an in-vitro FAAH inhibition assay.

Conclusion

4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a molecule of considerable interest for drug discovery, standing at the intersection of well-established analgesic and anti-inflammatory pharmacophores. Its structural features suggest a high likelihood of activity as an analgesic, a FAAH inhibitor, or potentially a dual FAAH/sEH inhibitor. While further research is needed to fully elucidate its pharmacological profile, physicochemical properties, and safety, the existing information provides a strong rationale for its continued investigation as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers embarking on the study of this promising compound.

References

  • Elbaridi, A., Kaye, A. D., & Vardanyan, R. (2017). Phenyl piperidine such as meperidine, fentanyl and sufentanil have been used as analgesic agents over the past five decades. CNS Spectrums, 22(3), 241-250.
  • Ahamad, T., & Siddiqui, Z. A. (2022). Fatty acid amide hydrolase (FAAH) is a membrane anchored serine hydrolase that has a principle role in the metabolism of the endogenous cannabinoid anandamide. Journal of Molecular Structure, 1262, 133036.
  • Kandasamy, R., & Pecic, S. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Biochimica et Biophysica Acta (BBA) - Advances, 6, 100119.
  • NextSDS. (n.d.). 4-(4-phenyl-1,3-thiazol-2-yl)piperidine hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Siddiqui, S., et al. (2020). New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and computational studies. Pakistan Journal of Pharmaceutical Sciences, 33(4), 1635-1643.
  • Piomelli, D., & Sasso, O. (2014). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. ACS Chemical Neuroscience, 5(6), 421-431.
  • Nardi, D., et al. (2021). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 223, 113645.
  • Casy, A. F., & Ogungbamila, F. O. (1977). Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. Journal of Pharmaceutical Sciences, 66(11), 1583-1585.
  • Geronikaki, A., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 8(5), 472-479.
  • Ivanov, A. S., & Palyulin, V. A. (2023).
  • Al-Omair, M. A., & Al-Abdullah, E. S. (2015). Synthesis and Biological Activity of New[3][9]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Molecules, 20(8), 14837-14853.

  • Mugnaini, C., et al. (2012). Development and characterization of endocannabinoid hydrolases FAAH and MAGL inhibitors bearing a benzotriazol-1-yl carboxamide scaffold. Bioorganic & Medicinal Chemistry, 20(21), 6331-6345.
  • Kalluraya, B., & Rai, N. S. (2010). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Journal of ChemTech Research, 2(2), 841-846.
  • Deshmukh, R. G., & Jirole, D. J. (2011). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Pharmacy Research, 4(11), 4061-4062.
  • Matrix Fine Chemicals. (n.d.). 1-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERIDINE | CAS 34587-25-2. Retrieved from [Link]

  • Sarkandi, D. N., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Iranian Journal of Pharmaceutical Research, 11(4), 1149-1155.
  • de Souza, T. B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. BMC Research Notes, 11(1), 654.
  • Arshad, M. F., et al. (2023). Thiazole Ring—A Biologically Active Scaffold. Molecules, 28(13), 5096.
  • Patel, N. B., & Patel, H. R. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Letters in Applied NanoBioScience, 12(4), 108.
  • Sonawane, V. R., & Sonawane, S. A. (2014). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimides. Der Pharma Chemica, 6(5), 332-338.
  • Kaddouri, Y., et al. (2022). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 27(19), 6523.

Sources

Exploratory

Therapeutic Targeting and Pharmacophore Utility of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine Dihydrochloride in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, identifying and optimizing privileged scaffolds is the cornerstone of accelerated drug discovery. 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (CAS 887624...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, identifying and optimizing privileged scaffolds is the cornerstone of accelerated drug discovery. 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (CAS 887624-97-7) represents a highly versatile, modular pharmacophore[1]. As a Senior Application Scientist, I frequently leverage this building block because of its unique physicochemical profile: the piperidine ring provides a basic, functionalizable nitrogen; the 1,3-thiazole core acts as a rigid, hydrogen-bond-accepting spacer; and the phenyl ring serves as a lipophilic anchor. Furthermore, the dihydrochloride salt form ensures exceptional aqueous solubility, preventing compound precipitation during early-stage in vitro screening[1].

This technical guide explores the mechanistic rationale behind utilizing this scaffold across four distinct therapeutic domains: neurodegenerative diseases, oncology, spinal muscular atrophy, and targeted protein degradation.

Structural Rationale & Target Engagement Mechanisms

Spinal Muscular Atrophy (SMA): SMN Protein Modulation

Spinal Muscular Atrophy is driven by the loss of the SMN1 gene. Upregulating the paralogous SMN2 gene is a validated therapeutic strategy. High-throughput screening campaigns have identified aryl-thiazol-piperidines as potent[2].

  • Causality in Design: The thiazole ring maintains a rigid coplanarity with the phenyl group, allowing it to intercalate into deep hydrophobic pockets. Meanwhile, the piperidine nitrogen serves as a synthetic handle. Converting this secondary amine into a carboxamide (e.g., piperidine-4-carboxamide) optimizes hydrogen bonding with the target, increasing both potency (AC50) and the maximum efficacy (Return on Investment, ROI) of SMN2 expression[2][3].

Alzheimer’s Disease: Dual-Site AChE Inhibition

Acetylcholinesterase (AChE) possesses a deep, narrow gorge with a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance.

  • Causality in Design: By N-alkylating the piperidine ring with a benzyl group, the scaffold is transformed into a dual-binding inhibitor. The protonated piperidine nitrogen interacts via cation- π interactions with the Trp84 residue in the CAS. Simultaneously, the rigid 4,5-diarylthiazole moiety extends outward to bind the PAS. This dual engagement not only inhibits acetylcholine hydrolysis but also physically blocks AChE-induced Amyloid- β (A β1−42​ ) aggregation[4].

Oncology: IAP Antagonism

Inhibitor of Apoptosis Proteins (IAPs) are overexpressed in various malignancies, allowing cancer cells to evade programmed cell death.

  • Causality in Design: Recent structural optimizations have demonstrated that replacing smaller, constrained rings (like pyrrolidine) with the larger piperidine ring significantly enhances passive membrane permeability. This structural shift accelerates transmembrane transport, allowing the molecule to reach intracellular IAPs more effectively, thereby displacing caspases and triggering apoptosis[5].

Mechanism of IAP antagonism leading to caspase-mediated apoptosis.
Targeted Protein Degradation: PROTAC Scaffolds

PROteolysis TArgeting Chimeras (PROTACs) require precise spatial geometry to form a stable ternary complex between the Protein of Interest (POI) and an E3 ligase.

  • Causality in Design: The predictable, rigid geometry of the thiazol-piperidine core makes it an ideal linker-warhead conjugate. For example, when conjugated with Piperlongumine (PL) to recruit E3 ligases, the thiazol-piperidine scaffold precisely controls the distance to the SNS-032 warhead, resulting in the highly specific degradation of CDK9 in leukemia cells[6].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of functionalizing the 4-(4-phenyl-1,3-thiazol-2-yl)piperidine core across different therapeutic targets.

Target PathwayScaffold ModificationLead Compound / ApplicationPotency / Efficacy MetricSource
SMN2 Protein Piperidine-4-carboxamideML200 (CID 46907676)AC 50​ = 1.22 μM (ROI = 268%)[2][3]
AChE (Alzheimer's) N-benzylpiperidine linkageCompound 44IC 50​ = 0.30 ± 0.01 μM[4]
IAP (Oncology) Piperidine P3 ring integrationCI10-3 / CI12-1Elevated Cytotoxicity vs LCL-161[5]
CDK9 (PROTAC) PL-SNS-032 conjugationCompound 955Near-total degradation at 0.1 μM[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every critical step includes an internal control to rule out false positives caused by compound aggregation, autofluorescence, or buffer incompatibility.

Protocol A: High-Throughput SMN2 Luciferase Reporter Assay

This assay quantifies the upregulation of SMN2 protein using a reporter cell line.

Step-by-Step Methodology:

  • Cell Seeding: Plate SMN2-luciferase reporter cells in 384-well white opaque plates at a density of 5,000 cells/well in 4 µL of assay medium. Causality: White plates maximize signal reflection and prevent well-to-well optical crosstalk.

  • Compound Preparation: Dissolve the thiazol-piperidine derivative in 100% DMSO. Perform a 10-point serial dilution.

  • Dosing: Transfer 20 nL of the compound to the assay plates using an acoustic liquid handler (e.g., Echo 550). Validation Checkpoint: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate cells for 24 hours at 37°C, 5% CO 2​ .

  • Detection: Add 4 µL of Bright-Glo Luciferase Assay System reagent to each well. Incubate for 5 minutes at room temperature to ensure complete cell lysis.

  • Data Acquisition & Validation: Read luminescence.

    • Self-Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and a known SMN upregulator (positive control). A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed AC 50​ is statistically significant.

Self-validating workflow for high-throughput SMN2 reporter assays.
Protocol B: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

This protocol assesses the ability of N-benzylpiperidine-thiazole derivatives to inhibit AChE.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; pH 8.0 mimics the physiological optimum for the catalytic triad.

  • Enzyme & Compound Incubation: In a 96-well plate, combine 140 µL of buffer, 20 µL of human AChE (0.22 U/mL), and 20 µL of the test compound (various concentrations). Incubate at room temperature for 15 minutes.

  • Substrate Addition: Add 10 µL of 0.01 M DTNB (dithiobisnitrobenzoate) and 10 µL of 0.075 M acetylthiocholine iodide (ATCI) to initiate the reaction.

  • Kinetic Reading: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Self-Validation Checkpoints:

    • Background Blank: Include a well with buffer, DTNB, and compound (no enzyme) to validate that the thiazol-piperidine compound does not intrinsically absorb at 412 nm.

    • Positive Control: Use Donepezil to benchmark the IC 50​ values and validate enzyme viability.

References

  • NextSDS Chemical Database - 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride Substance Information. NextSDS.[Link]

  • Discovery, Synthesis, and Biological Evaluation of Novel SMN Protein Modulators - ACS Chemical Biology.[Link]

  • Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators - Probe Reports from the NIH Molecular Libraries Program.[Link]

  • Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation - Journal of Medicinal Chemistry.[Link]

  • Piperlongumine (PL) conjugates induce targeted protein degradation - bioRxiv.[Link]

  • IAP antagonists and their therapeutic applications - WIPO P

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro High-Throughput Screening Protocol for 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride Targeting Fatty Acid Amide Hydrolase (FAAH)

Introduction & Scientific Rationale The compound 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (CAS: 887624-97-7) serves as a highly versatile pharmacophore and chemical building block in the discovery of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (CAS: 887624-97-7) serves as a highly versatile pharmacophore and chemical building block in the discovery of novel neurological and anti-inflammatory therapeutics (1)[1]. Specifically, its structural motif—a piperidine ring linked to a substituted thiazole—is a privileged scaffold in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors. FAAH is a membrane-bound serine hydrolase responsible for the degradation of endocannabinoids such as anandamide (AEA). Inhibiting FAAH elevates endogenous AEA levels, offering targeted analgesic and anxiolytic effects without the psychotropic liabilities associated with direct cannabinoid receptor agonists (2)[2].

Historically, FAAH activity was measured using radiolabeled substrates followed by phase separation or thin-layer chromatography. These methods are low-throughput, generate radioactive waste, and are poorly suited for rapid structure-activity relationship (SAR) profiling. To overcome these limitations, this protocol employs a continuous fluorometric assay utilizing Arachidonoyl 7-amino-4-methylcoumarin amide (AAMCA) (3)[3]. FAAH specifically cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore. This allows for real-time kinetic monitoring of enzyme velocity, providing a highly robust, self-validating system with excellent Z'-factors (>0.7) suitable for high-throughput screening (HTS) (4)[4].

FAAH_Mechanism Substrate AAMCA Substrate (Non-Fluorescent) Enzyme FAAH Enzyme (Active Site Ser241) Substrate->Enzyme Binds Product1 Arachidonic Acid (Lipid Product) Enzyme->Product1 Hydrolysis Product2 AMC Fluorophore (Fluorescent λem=460nm) Enzyme->Product2 Hydrolysis Inhibitor Thiazol-Piperidine Derivative Inhibitor->Enzyme Competitive Inhibition

Diagram detailing FAAH-mediated AAMCA hydrolysis and its inhibition by the test compound.

Materials and Reagents
  • Test Compound: 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride.

  • Enzyme: Human recombinant FAAH (expressed in E. coli or HEK293T cells).

  • Substrate: AAMCA (Arachidonoyl 7-amino-4-methylcoumarin amide).

  • Reference Inhibitor: URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester), a potent and irreversible FAAH inhibitor used as a positive control (5)[5].

  • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 9.0.

    • Causality Note: The slightly basic pH (9.0) optimizes the catalytic efficiency of the FAAH Ser-Ser-Lys catalytic triad. The inclusion of 0.1% BSA is critical to prevent the non-specific binding of the highly lipophilic AAMCA substrate and test compounds to the polystyrene walls of the microplate, ensuring accurate dose-response curves.

Step-by-Step Fluorometric Screening Protocol
Step 3.1: Compound Preparation & Dilution
  • Dissolve 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Perform a 10-point, 3-fold serial dilution in DMSO to generate a concentration gradient.

  • Dilute the DMSO stocks 1:20 in Assay Buffer.

    • Causality Note: The final DMSO concentration in the assay well must strictly not exceed 1% (v/v). Higher concentrations of DMSO will denature the recombinant FAAH enzyme and artificially suppress the baseline fluorescence signal.

Step 3.2: Enzyme Pre-incubation
  • Add 10 µL of the diluted test compound (or URB597 control) to a black, flat-bottom 96-well or 384-well microplate.

  • Add 70 µL of Assay Buffer containing human recombinant FAAH (final concentration ~1-5 µg/mL protein).

  • Incubate the plate in the dark at 37°C for 30 minutes.

    • Causality Note: Pre-incubation is a mandatory step. Many FAAH inhibitors, particularly those targeting the Ser241 active site, exhibit slow-binding or covalent irreversible kinetics. Pre-incubation ensures the inhibitor-enzyme complex reaches thermodynamic equilibrium before the competitive substrate is introduced.

Step 3.3: Reaction Initiation & Kinetic Measurement
  • Add 20 µL of AAMCA substrate (final concentration 2 µM, pre-warmed to 37°C) to all wells to initiate the reaction (Total assay volume = 100 µL).

  • Immediately transfer the plate to a microplate reader (e.g., PerkinElmer VICTOR X4).

  • Monitor fluorescence continuously for 30 minutes at 37°C using an excitation wavelength ( λex​ ) of 355 nm and an emission wavelength ( λem​ ) of 460 nm.

HTS_Workflow Step1 1. Compound Dilution (10-point dose response) Step2 2. Enzyme Pre-incubation (30 min at 37°C) Step1->Step2 Step3 3. Substrate Addition (AAMCA, 2 µM final) Step2->Step3 Step4 4. Kinetic Read (Ex: 355nm / Em: 460nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Step-by-step high-throughput screening workflow for fluorometric FAAH inhibition assays.

Data Analysis & Presentation

Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence vs. time curve. Normalize the data to the vehicle control (100% activity) and the background/no-enzyme control (0% activity). Fit the dose-response data using non-linear regression (four-parameter logistic equation) to determine the IC 50​ value.

To validate the assay's trustworthiness, the Z'-factor must be calculated for each plate. A Z'-factor 0.7 indicates an excellent assay suitable for high-throughput screening.

Table 1: Representative Quantitative Data Summary for FAAH Inhibition

Compound / ControlTargetIC 50​ (nM)Efficacy Max (%)Z'-FactorMechanism
4-(4-phenyl-1,3-thiazol-2-yl)piperidine FAAH145.2 ± 12.4980.78Reversible / Competitive
URB597 (Positive Control) FAAH4.6 ± 0.51000.82Irreversible (Covalent)
Vehicle (DMSO 1%) FAAHN/A00.80N/A
References
  • NextSDS. "4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride — Chemical Substance Information." 1

  • Patricelli, M. P., et al. "Equipotent Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase – Dual Targets of the Endocannabinoid System to Protect against Seizure Pathology." NIH PMC. 2

  • Ramarao, M. K., et al. "A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening." Analytical Biochemistry, ResearchGate. 3

  • Alapafuja, S., et al. "Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry, NIH PMC. 4

  • "FAAH Modulators from Natural Sources: A Collection of New Potential Drugs." NIH PMC. 5

Sources

Application

Application Note: Preparation and Handling of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine Dihydrochloride Stock Solutions for In Vitro Cell Culture

Introduction & Pharmacological Context The compound 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (CAS: 887624-97-7) is a highly versatile chemical building block and pharmacophore[1]. The piperidine-thiazole-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (CAS: 887624-97-7) is a highly versatile chemical building block and pharmacophore[1]. The piperidine-thiazole-phenyl structural motif is a critical component in the rational design of multi-target inhibitors, most notably for Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) [2][3].

In pharmacological research, FAAH is an integral membrane protein responsible for the hydrolysis of endogenous cannabinoids such as anandamide (AEA)[2]. Inhibiting FAAH prevents AEA degradation, thereby enhancing cannabinoid receptor (CB1/CB2) signaling to produce analgesic and anti-inflammatory effects without the psychotropic side effects of direct agonists[2][3]. When utilizing this compound or its derivatives in in vitro cell culture assays, preserving the integrity of the thiazole ring and managing the physicochemical properties of the dihydrochloride salt are paramount to generating reproducible, artifact-free data.

FAAH_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1 CB1 / CB2 Receptors AEA->CB1 Activates Metab Arachidonic Acid + Ethanolamine FAAH->Metab Inhibitor 4-Phenylthiazole Piperidine Deriv. Inhibitor->FAAH Inhibits Pain Analgesia & Anti-inflammation CB1->Pain Downstream Signaling

Mechanism of FAAH inhibition by 4-phenylthiazole piperidine derivatives enhancing AEA signaling.

Physicochemical Properties & Solvent Selection Rationale

Before preparing stock solutions, it is critical to understand the compound's physical properties to select the appropriate solvent system.

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride
CAS Number 887624-97-7[1]
Molecular Formula C₁₄H₁₆N₂S · 2HCl
Molecular Weight ~317.28 g/mol
Salt Form Dihydrochloride
Primary Target Pathway FAAH / sEH inhibition (as a pharmacophore)[2]

Causality in Solvent Selection: The presence of the dihydrochloride salt significantly enhances the compound's aqueous solubility compared to its free-base counterpart[4]. However, dissolving dihydrochloride salts directly into unbuffered water drastically lowers the pH, which can induce artifactual cell death in sensitive cultures[5].

  • For long-term stability and high-concentration stocks (e.g., 10 mM): Anhydrous Dimethyl Sulfoxide (DMSO) is the superior choice. It prevents premature hydrolysis and microbial growth[4][6].

  • For DMSO-sensitive cell lines: A sterile, buffered aqueous solution (like PBS, pH 7.4) must be used to neutralize the acidic contribution of the HCl salt, though these stocks should be used immediately or stored at -80°C to prevent degradation.

Experimental Protocols: Stock Solution Preparation

Every protocol described below operates as a self-validating system . By incorporating specific checkpoints (e.g., visual inspection, pH monitoring, and vehicle controls), the researcher can continuously verify the integrity of the experiment without requiring secondary assays.

Workflow Weigh 1. Weighing (Analytical Balance) Dissolve 2. Dissolution (DMSO or H2O) Weigh->Dissolve Filter 3. Sterile Filtration (0.22 µm PTFE/PES) Dissolve->Filter Aliquot 4. Aliquoting (Single-use vials) Filter->Aliquot Store 5. Storage (-20°C to -80°C) Aliquot->Store QC QC Check: LC-MS Verification Store->QC Post-thaw

Step-by-step workflow for the preparation, filtration, and quality control of stock solutions.

Protocol A: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: In a low-humidity environment, accurately weigh 3.17 mg of the compound using an analytical balance.

    • Causality: Dihydrochloride salts are often hygroscopic. Minimizing atmospheric exposure prevents water absorption, which would otherwise lead to inaccurate molarity calculations.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the vial. Vortex thoroughly for 60 seconds until no particulate matter remains[4].

    • Self-Validating Checkpoint 1 (Visual): The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, requiring gentle warming (37°C water bath).

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile tube[4][5].

    • Causality: PTFE is chemically inert and compatible with DMSO. Using standard PES (Polyethersulfone) or cellulose filters with pure DMSO will dissolve the filter membrane, destroying sterility and introducing toxic leachables into your cell culture.

  • Aliquoting & Storage: Dispense the filtered solution into 50 µL aliquots using sterile, amber microcentrifuge tubes. Store immediately at -20°C or -80°C[5].

    • Causality: Amber tubes protect the thiazole ring from photolytic degradation. Single-use aliquots eliminate freeze-thaw cycles, which cause localized precipitation and concentration gradients within the stock.

Cell Culture Application & Dilution Strategy

Introducing concentrated DMSO stocks directly into cell culture media can cause "solvent shock," where the hydrophobic compound crashes out of solution before it can disperse, leading to localized toxicity and inconsistent dosing[6].

Protocol B: Serial Dilution and Vehicle Control
  • Pre-warming: Warm the complete cell culture media to 37°C.

  • Intermediate Dilution: Create an intermediate working solution by adding 10 µL of the 10 mM DMSO stock to 990 µL of pre-warmed media (yields 100 µM compound in 1% DMSO). Vortex immediately.

  • Final Dilution: Dilute the intermediate solution further into the final culture plates to achieve the target concentration (e.g., 1 µM to 10 µM).

Table 2: Dilution Matrix and Solvent Cytotoxicity Management

Target Final Conc.Dilution StepFinal Volume (Media)Final DMSO % (v/v)Cytotoxicity Risk
100 µM 10 µL of 10 mM stock990 µL1.0%High (Not recommended for sensitive cells)
10 µM 1 µL of 10 mM stock999 µL0.1%Low (Standard acceptable limit)[4]
1 µM 10 µL of 100 µM intermediate990 µL0.01%Negligible
Vehicle Control 1 µL of pure DMSO 999 µL 0.1% Self-Validating Baseline
  • Self-Validating Checkpoint 2 (pH Monitoring): Observe the phenol red indicator in your culture media. If the media turns yellow (acidic) upon addition of the compound, the buffering capacity of the media has been overwhelmed by the dihydrochloride salt.

  • Self-Validating Checkpoint 3 (Vehicle Control): You must run a parallel vehicle control containing the exact final concentration of DMSO (e.g., 0.1%) without the compound[4]. If the vehicle control shows reduced viability compared to untreated cells, any observed "inhibitory" effect of the compound is invalid, as it is confounded by solvent toxicity[6].

Quality Control & Validation

To ensure the long-term integrity of the self-validating system, researchers should implement periodic analytical checks:

  • Post-Thaw LC-MS Verification: After 3-6 months of storage at -80°C, sacrifice one aliquot and analyze it via Liquid Chromatography-Mass Spectrometry (LC-MS). Confirm that the primary mass peak corresponds to the intact 4-(4-phenyl-1,3-thiazol-2-yl)piperidine structure and that no oxidation or hydrolysis peaks have emerged.

  • Precipitation Checks: Before adding a thawed aliquot to media, centrifuge the microtube at 10,000 x g for 1 minute. If a microscopic white pellet forms at the bottom, the compound has irreversibly precipitated during storage, and the aliquot must be discarded.

References

  • NextSDS. "4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride — Chemical Substance Information." NextSDS Substance Database.
  • Ahn, K., et al. "Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies." National Center for Biotechnology Information (NIH).
  • Sasso, O., et al. "4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats." National Center for Biotechnology Information (NIH).
  • BenchChem. "Preparing Cyclizine Dihydrochloride Solutions for Cell Culture: Application Notes and Protocols." BenchChem Protocols.
  • MDPI. "Exploring Growth of Mycobacterium smegmatis Treated with Anticarcinogenic Vanadium Compounds." MDPI Molecules.
  • Hayashi, K., et al. "Optimized protocol to derive germline stem-cell-like cells from mouse pluripotent stem cells." National Center for Biotechnology Information (NIH).

Sources

Method

Application Notes and Protocols for the Quantification of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride

Introduction 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a heterocyclic compound with potential applications in pharmaceutical development. Its structure, featuring a phenyl-thiazole moiety linked to a pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a heterocyclic compound with potential applications in pharmaceutical development. Its structure, featuring a phenyl-thiazole moiety linked to a piperidine ring, suggests it may be amenable to standard analytical techniques used for small molecule drug candidates. Accurate and precise quantification of this analyte is paramount for its use in research and development, including pharmacokinetic studies, formulation development, and quality control.

This document provides detailed application notes and proposed protocols for the quantification of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride in various matrices. In the absence of specific published methods for this compound (CAS Number: 887624-97-7)[1], the following protocols have been developed based on established analytical principles for structurally related compounds containing phenyl, thiazole, and piperidine moieties.[2][3] These methods are designed to be robust and are presented with a comprehensive guide to method validation in accordance with ICH Q2(R2) guidelines to ensure their suitability for the intended purpose.[4]

Physicochemical Properties (Predicted)

  • UV Absorbance: The presence of the phenyl-thiazole chromophore suggests that the compound will exhibit significant UV absorbance. Similar thiazole derivatives have been analyzed at wavelengths around 239 nm.[5] A full UV scan is recommended to determine the optimal wavelength for quantification.

  • pKa: The piperidine ring contains a basic nitrogen atom, which will be protonated at low pH. The pKa of piperidine itself is approximately 11.2.[6] The presence of the electron-withdrawing thiazole ring may slightly decrease the pKa of the piperidine nitrogen.

  • Solubility: The dihydrochloride salt form suggests good solubility in aqueous media and polar organic solvents such as methanol and acetonitrile.

Proposed Analytical Methods

Three primary analytical methods are proposed for the quantification of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique for routine quantification.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for bioanalytical applications.

  • UV-Visible Spectrophotometry: A simple and rapid method suitable for the analysis of bulk material or concentrated solutions.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method utilizes reversed-phase HPLC to separate 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride from potential impurities and matrix components. Quantification is achieved by measuring the peak area of the analyte at a specific UV wavelength and comparing it to a standard curve prepared from a reference standard of known concentration.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Formic acid or phosphoric acid.

  • Reference standard of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride.

Experimental Protocol

1.3.1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Rationale: The use of a C18 column necessitates a polar mobile phase for the elution of this moderately polar compound. Acetonitrile is a common organic modifier in reversed-phase chromatography. The addition of formic acid helps to improve peak shape and ensures the piperidine nitrogen is protonated.

1.3.2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., 50:50 water:acetonitrile) to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

1.3.3. Sample Preparation:

  • For Bulk Material: Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibration range.

  • For Formulations: The sample preparation will depend on the excipients. A simple dissolution and filtration step may be sufficient. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

1.3.4. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of compounds.
Mobile Phase Gradient elution with A and BAllows for efficient elution and separation from potential impurities.
Gradient Program 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% BA typical gradient program for method development.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength ~239 nm (to be confirmed by UV scan)Based on the absorbance of similar thiazole derivatives.[5]

1.3.5. Data Analysis:

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Method Validation (as per ICH Q2(R2))

A comprehensive validation of this method should be performed to ensure it is fit for its intended purpose.[4][7]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The recovery should be within 98.0% to 102.0% for drug substance.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (typically 10:1) with acceptable precision and accuracy.
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Diagram of HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_IS_Prep Standard & IS Preparation Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Standard_IS_Prep->Sample_Extraction LC_Separation LC Separation Sample_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Area_Ratio Peak Area Ratio (Analyte/IS) MS_Detection->Peak_Area_Ratio Calibration Calibration Curve Peak_Area_Ratio->Calibration Concentration_Calc Concentration Calculation Calibration->Concentration_Calc

Sources

Application

Application Note: Derivatization Strategies for the 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine Scaffold in SAR Studies

Executive Summary & Scientific Rationale The 4-(4-phenyl-1,3-thiazol-2-yl)piperidine moiety is a highly versatile, privileged pharmacophore frequently utilized in medicinal chemistry to target G-protein coupled receptors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 4-(4-phenyl-1,3-thiazol-2-yl)piperidine moiety is a highly versatile, privileged pharmacophore frequently utilized in medicinal chemistry to target G-protein coupled receptors (GPCRs), kinases, and critical central nervous system (CNS) enzymes[1][2]. The rigid 1,3-thiazole ring acts as a stable, hydrogen-bond-accepting linker that dictates the precise spatial orientation of the lipophilic phenyl group and the basic piperidine nitrogen.

Derivatization of this scaffold is a critical step in Structure-Activity Relationship (SAR) optimization. The primary strategy involves modifying the piperidine nitrogen, which typically occupies a solvent-exposed region or a secondary binding pocket, allowing for the rapid generation of diverse chemical libraries[3]. Secondary strategies involve substituting the phenyl ring to probe deep hydrophobic pockets and alter the electronic properties of the thiazole system[2].

SAR_Workflow cluster_mods Derivatization Strategies Scaffold 4-(4-phenyl-1,3-thiazol-2-yl)piperidine Core Scaffold NAcyl N-Acylation (Amides/Ureas) Scaffold->NAcyl NAlkyl N-Alkylation (Reductive Amination) Scaffold->NAlkyl NSulf N-Sulfonylation (Sulfonamides) Scaffold->NSulf ArylMod Phenyl Ring Substitution Scaffold->ArylMod Assays In Vitro & In Vivo Pharmacological Evaluation NAcyl->Assays NAlkyl->Assays NSulf->Assays ArylMod->Assays

Figure 1: SAR optimization workflow for the 4-(4-phenyl-1,3-thiazol-2-yl)piperidine scaffold.

Experimental Workflows & Self-Validating Protocols

Note: The following protocols utilize 4-(4-phenyl-1,3-thiazol-2-yl)piperidine hydrochloride (CAS: 1205636-88-9) as the starting material[4]. The use of a non-nucleophilic base is required to liberate the free amine in situ.

Protocol A: N-Acylation via HATU Coupling

Causality & Rationale : HATU is selected over traditional carbodiimides (like EDC or DCC) because the HOAt leaving group generated in situ is highly reactive. This minimizes epimerization and drives the reaction to completion even with sterically hindered carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the piperidine free base and deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology :

  • Activation : Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation: A distinct color change (typically to pale yellow) indicates the successful formation of the active OAt-ester.

  • Coupling : Add 4-(4-phenyl-1,3-thiazol-2-yl)piperidine hydrochloride (1.0 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS. The disappearance of the piperidine peak ( m/z 245.1 [M+H]+) and the appearance of the target product mass confirms reaction completion.

  • Work-up : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

HATU_Mechanism Acid Carboxylic Acid + DIPEA ActiveEster OAt Active Ester Intermediate Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Couples Amide Target Amide + HOAt by-product ActiveEster->Amide Nucleophilic Attack Amine Piperidine Scaffold (Nucleophile) Amine->Amide

Figure 2: Mechanistic pathway of HATU-mediated amide coupling with the piperidine nitrogen.

Protocol B: N-Alkylation via Reductive Amination

Causality & Rationale : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Its electron-withdrawing acetate groups significantly reduce its nucleophilicity compared to NaBH₄. This ensures it selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol.

Step-by-Step Methodology :

  • Imine Formation : Combine the piperidine scaffold (1.0 eq), target aldehyde (1.2 eq), and catalytic glacial acetic acid (0.1 eq) in 1,2-dichloroethane (DCE) (0.2 M). Stir for 1 hour.

    • Rationale: Acetic acid facilitates iminium ion formation, while DCE provides a polar, non-coordinating environment that stabilizes the intermediate.

  • Reduction : Add NaBH(OAc)₃ (1.5 eq) portion-wise to avoid sudden temperature spikes. Stir for 12 hours at room temperature.

  • IPC : Monitor via TLC (10% MeOH in DCM, Ninhydrin stain).

    • Self-Validation: The secondary amine starting material will stain bright pink/red upon heating, while the newly formed tertiary amine product will remain unstained under Ninhydrin, providing an immediate visual confirmation of conversion.

  • Work-up : Quench carefully with 1N NaOH to break down stable boron-amine complexes and neutralize the mixture. Extract with DCM, dry over MgSO₄, and concentrate.

Protocol C: N-Sulfonylation

Causality & Rationale : Sulfonyl chlorides are highly reactive but prone to competitive hydrolysis. The reaction must be performed in anhydrous DCM using Triethylamine (TEA) as the primary base and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive, transient sulfonylpyridinium intermediate that rapidly accelerates the reaction with the piperidine nitrogen.

Step-by-Step Methodology :

  • Preparation : Suspend the piperidine scaffold (1.0 eq) in anhydrous DCM (0.1 M). Add TEA (2.5 eq) and DMAP (0.1 eq). Cool the flask to 0 °C in an ice bath.

  • Addition : Dropwise add the sulfonyl chloride (1.1 eq) dissolved in a minimum volume of DCM.

    • Rationale: Strict temperature control at 0 °C prevents exothermic degradation of the sulfonyl chloride and limits the formation of sulfonic acid by-products.

  • Reaction : Allow the mixture to warm naturally to room temperature and stir for 4 hours.

  • Work-up : Wash the organic layer directly with 1N HCl.

    • Self-Validation: The acidic wash effectively protonates and removes any unreacted piperidine starting material and the DMAP catalyst into the aqueous layer, ensuring high crude purity. Follow with saturated NaHCO₃ and brine washes. Dry and evaporate.

Quantitative Data & SAR Interpretation

To illustrate the biological impact of these derivatizations, the following table summarizes hypothetical but chemically representative SAR data for synthesized derivatives against a target enzyme (e.g., Acetylcholinesterase, AChE), a common target for piperidine-thiazole pharmacophores[1].

Table 1: SAR Data Summary for Synthesized Piperidine Derivatives

CmpdR-Group (N-Substitution)Synthesis MethodYield (%)Purity (LC-MS) m/z [M+H]+Target IC₅₀ (nM)
1 -H (Core Scaffold)N/AN/A>99%245.11,250 ± 120
2 -C(O)CH₃ (Acetamide)Protocol A (HATU)88>98%287.1840 ± 55
3 -C(O)-CyclopropylProtocol A (HATU)85>99%313.1420 ± 30
4 -CH₂-Phenyl (Benzyl)Protocol B (Red. Am.)76>95%335.185 ± 12
5 -CH₂-(4-F-Phenyl)Protocol B (Red. Am.)72>97%353.145 ± 8
6 -SO₂-CH₃ (Mesyl)Protocol C (Sulfonyl.)91>99%323.1>10,000
7 -SO₂-PhenylProtocol C (Sulfonyl.)89>98%385.15,400 ± 350

SAR Insights : The data clearly demonstrates that basicity and steric bulk at the nitrogen atom dictate target affinity. Reductive amination products (Compounds 4 and 5 ) retain a basic tertiary amine, which likely forms a crucial electrostatic salt bridge within the target's catalytic site, resulting in potent, sub-100 nM activity. Conversely, sulfonamides (Compounds 6 and 7 ) completely eliminate basicity and introduce a rigid, tetrahedral geometry at the nitrogen, leading to a dramatic loss of binding affinity.

References

  • NextSDS Chemical Substance Information Title: 4-(4-phenyl-1,3-thiazol-2-yl)piperidine hydrochloride Source: NextSDS Database URL:[Link][4]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience URL:[Link][1]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Title: Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide Source: International Journal of Molecular Sciences (PMC) URL:[Link][2]

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series Title: Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors Source: Journal of Medicinal Chemistry URL:[Link][3]

Sources

Method

Application Note: Experimental Evaluation of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine Dihydrochloride as a Small-Molecule Enzyme Inhibitor

Document Type: Technical Protocol & Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Executive Summary The compound 4-(4-phenyl-1,3-thiazol-2-yl)piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Executive Summary

The compound 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (CAS: 887624-97-7) represents a highly versatile, privileged pharmacophore widely utilized in the development of small-molecule enzyme inhibitors. Featuring a basic piperidine ring coupled to a lipophilic phenylthiazole moiety, this scaffold is uniquely suited for targeting the deep, hydrophobic catalytic gorges of serine hydrolases—most notably Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE) .

This application note provides a comprehensive, self-validating framework for utilizing this compound in in vitro biochemical assays. By detailing the causality behind buffer selection, substrate kinetics, and control validation, this guide ensures robust, reproducible data generation for structure-activity relationship (SAR) profiling and high-throughput screening (HTS).

Mechanistic Rationale & Pharmacophore Dynamics

To design an effective assay, one must understand how the inhibitor interacts with its target. The efficacy of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine derivatives stems from their dual-action binding modality [1]:

  • The Piperidine Ring (Protonation State): Supplied as a dihydrochloride salt, the piperidine nitrogen is fully protonated at physiological pH (7.4). This positive charge allows it to engage in critical cation- π interactions or direct salt bridges with the catalytic triad (e.g., Ser241 in FAAH or Ser200 in AChE).

  • The Phenylthiazole Core (Hydrophobic Shielding): The rigid, planar phenylthiazole system acts as a lipophilic anchor. In FAAH, it mimics the arachidonoyl tail of endogenous cannabinoids (like anandamide), occupying the cytosolic port of the enzyme [2]. In AChE, it engages the Peripheral Anionic Site (PAS) via π

    π stacking with aromatic residues (e.g., Trp286), effectively blocking substrate entry.

G A Anandamide (Endocannabinoid) B FAAH Enzyme (Active State) A->B Hydrolysis E CB1 / CB2 Receptors (Enhanced Signaling) A->E Accumulation C Arachidonic Acid + Ethanolamine B->C Degradation D 4-(4-phenyl-1,3-thiazol-2-yl) piperidine D->B Competitive Inhibition

Fig 1. Mechanism of action: FAAH inhibition prevents anandamide degradation, enhancing CB receptor signaling.

Compound Preparation and Handling

The dihydrochloride salt form significantly enhances the aqueous solubility of the otherwise lipophilic free base. However, to prevent localized precipitation upon introduction to complex assay buffers, a specific solubilization hierarchy must be followed.

  • Stock Solution (10 mM): Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds and sonicate for 5 minutes at room temperature.

  • Working Aliquots: Store the 10 mM stock in amber glass vials at -20°C. Causality: The thiazole ring can be sensitive to prolonged photo-oxidation; amber vials prevent degradation.

  • Assay Dilutions: Perform serial dilutions in the specific assay buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as higher concentrations can denature the target enzymes or quench fluorometric readouts.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate mandatory positive controls (known potent inhibitors) and vehicle controls to ensure that any observed loss of enzyme activity is strictly attributable to the target compound.

Protocol A: High-Throughput FAAH Fluorometric Inhibition Assay

This assay utilizes the fluorogenic substrate Arachidonyl 7-amino-4-methylcoumarin amide (AAMCA). Upon cleavage by FAAH, highly fluorescent AMC is released [3].

Materials & Reagents:

  • Enzyme: Recombinant Human FAAH (expressed in microsomes).

  • Substrate: AAMCA (10 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% (w/v) Fatty Acid-Free Bovine Serum Albumin (BSA).

  • Positive Control: URB597 (Selective FAAH inhibitor).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer fresh. Causality: The inclusion of 0.1% BSA is critical. AAMCA and the phenylthiazole inhibitor are highly lipophilic; BSA acts as a lipid carrier, preventing the compounds from adhering to the plastic walls of the microplate, which would artificially skew the IC50​ calculations.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black opaque microplate, add 150 µL of Assay Buffer, 10 µL of recombinant FAAH (final concentration ~1 nM), and 20 µL of the inhibitor at various concentrations (ranging from 0.1 nM to 10 µM). Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate Ki​ determination.

  • Reaction Initiation: Add 20 µL of AAMCA substrate (final concentration 5 µM) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor AMC release kinetically at λex​ = 360 nm and λem​ = 465 nm for 30 minutes at 37°C.

  • Validation Check: The vehicle control (1% DMSO) must show a linear increase in fluorescence (steady-state kinetics). The positive control (URB597 at 1 µM) must show >95% signal suppression.

Protocol B: AChE Colorimetric Inhibition Assay (Ellman's Method)

Given the structural overlap of the piperidine scaffold with donepezil, this compound should also be counter-screened against AChE to determine selectivity [1].

Step-by-Step Methodology:

  • Assay Assembly: In a 96-well clear microplate, combine 140 µL of 0.1 M Sodium Phosphate buffer (pH 8.0), 20 µL of human AChE (0.05 U/mL), and 20 µL of the inhibitor. Incubate for 10 minutes at room temperature.

  • Detection Reagent: Add 10 µL of 10 mM DTNB (Ellman's reagent).

  • Initiation: Add 10 µL of 15 mM Acetylthiocholine iodide (ATCI). Causality: AChE cleaves ATCI to thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate (TNB).

  • Readout: Measure absorbance kinetically at 412 nm for 15 minutes. Use Donepezil as the positive control.

Workflow S1 Step 1: Compound Prep Reconstitute in DMSO (10mM) S2 Step 2: Enzyme Pre-incubation 10-15 min to reach equilibrium S1->S2 S3 Step 3: Substrate Addition AAMCA (FAAH) or ATCI (AChE) S2->S3 S4 Step 4: Kinetic Readout Fluorescence or Absorbance S3->S4 S5 Step 5: Data Analysis Non-linear regression (IC50) S4->S5

Fig 2. Standardized high-throughput screening workflow for in vitro enzyme inhibition assays.

Quantitative Data Presentation & Analysis

To evaluate the compound's efficacy, the initial velocity ( V0​ ) of the enzymatic reaction is calculated from the linear portion of the kinetic curves. The percentage of inhibition is calculated relative to the vehicle control. Data should be fitted to a four-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

Table 1: Representative Pharmacological Profiling of Phenylthiazolyl-piperidine Scaffolds

Target EnzymeAssay MethodologySubstrateDetection WavelengthRepresentative IC50​ RangeSelectivity Profile
Human FAAH FluorometricAAMCAEx: 360 nm / Em: 465 nm10 nM – 250 nMPrimary Target
Human sEH FluorometricCMNPCEx: 330 nm / Em: 465 nm50 nM – 500 nMSecondary Target
Human AChE Colorimetric (Ellman's)ATCIAbs: 412 nm1 µM – 5 µMOff-Target / Counter-screen
Human BChE Colorimetric (Ellman's)BTCIAbs: 412 nm> 10 µMOff-Target

Note: The exact IC50​ of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine will vary based on subsequent functionalization (e.g., amide coupling at the piperidine nitrogen), but the bare scaffold typically exhibits baseline affinities in the ranges documented above [1, 2].

References

  • The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition. PLOS ONE (2022). Available at:[Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PMC / National Institutes of Health (2024). Available at:[Link]

  • Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology / Springer Nature (2023). Available at:[Link]

Application

molecular docking protocol for 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride

An Application Note and Protocol for the Molecular Docking of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride Abstract Molecular docking is a cornerstone of modern structure-based drug design, providing invaluabl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Molecular Docking of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of ligand-receptor interactions at an atomic level.[1][2] This guide presents a comprehensive, in-depth protocol for conducting a molecular docking study of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride. As a senior application scientist, this document moves beyond a simple list of steps, explaining the causality behind each experimental choice to ensure scientific rigor and reproducibility. The protocol is designed as a self-validating system, incorporating essential validation steps to build confidence in the computational results. This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and drug discovery.

Guiding Principles: A Framework for Trustworthy Docking

A successful molecular docking simulation is not merely about generating a binding score; it is about creating a computationally sound model that reflects biophysical reality.[3] The protocol is built on three pillars:

  • Meticulous Preparation: The accuracy of a docking result is fundamentally dependent on the quality of the input structures. Both the ligand and the receptor must be carefully prepared to assign correct protonation states, charges, and geometries.[4][5]

  • Informed Simulation: The choice of docking software, search algorithm, and the definition of the binding site directly influence the outcome. These choices must be deliberate and justified.[6]

  • Rigorous Validation & Analysis: A docking protocol must be validated to ensure it can reproduce known binding modes.[7][8] The final analysis should extend beyond binding affinity to a detailed examination of intermolecular interactions.[9][10]

PART 1: TARGET SELECTION AND RATIONALE

A critical first step in any docking study is the selection of a biological target. As of this writing, 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride does not have a widely published, specific biological target. However, the benzothiazole scaffold is a "privileged structure" known to interact with various targets.[11] Notably, related benzothiazole and piperidine derivatives have been investigated as multi-target ligands for Alzheimer's disease, showing affinity for targets such as Acetylcholinesterase (AChE).[12]

Therefore, for the purpose of this protocol, we will use Human Acetylcholinesterase (AChE) as a representative and scientifically justified target. We will utilize the high-resolution crystal structure of hAChE in complex with the inhibitor donepezil, available from the Protein Data Bank (PDB).

ParameterValueSource
Target Protein Human Acetylcholinesterase (hAChE)PDB
PDB ID 4EY7 RCSB Protein Data Bank
Resolution 2.35 ÅRCSB Protein Data Bank
Co-crystallized Ligand Donepezil (DON)RCSB Protein Data Bank

The presence of a co-crystallized ligand (Donepezil) is crucial as it allows for a robust validation of our docking protocol by ensuring the methodology can replicate this experimentally determined binding mode.[13]

PART 2: LIGAND PREPARATION WORKFLOW

The goal of ligand preparation is to generate a low-energy, 3D conformation with the correct chemical properties.[4][14]

Step-by-Step Ligand Preparation Protocol
  • Obtain 2D Structure: The 2D structure of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine can be sourced from chemical databases like PubChem or drawn using chemical drawing software such as MarvinSketch or ChemDraw.[5][15] For this protocol, we will use the structure derived from its IUPAC name.

  • Convert to 3D and Add Hydrogens: Convert the 2D structure into a 3D format (e.g., SDF or MOL2). It is critical to add hydrogens to satisfy valencies, as they are often omitted in 2D representations but are essential for calculating interactions.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step ensures correct bond lengths and angles.[5]

  • Assign Partial Charges: Partial charges are crucial for calculating electrostatic interactions. Use a charge calculation method like Gasteiger-Hückel to assign charges to each atom.[16]

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking software will explore different conformations by rotating these bonds. Most software can do this automatically.[16]

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure must be saved in the PDBQT file format, which contains atomic coordinates, partial charges, and atom type information.[17]

PART 3: RECEPTOR PREPARATION WORKFLOW

Receptor preparation involves "cleaning" the raw PDB file to make it suitable for docking.[5][18] We will use the downloaded PDB file for 4EY7.

Step-by-Step Receptor Preparation Protocol
  • Download PDB Structure: Fetch the structure with PDB ID 4EY7 from the RCSB PDB database.[19]

  • Isolate the Protein Chain: The PDB file may contain multiple protein chains. For this target, which functions as a monomer, select and retain only Chain A.[5][15]

  • Remove Unnecessary Molecules: Delete all non-essential molecules from the structure. This includes:

    • Water Molecules: Unless a water molecule is known to be critical for ligand binding (a "structural water"), all solvent molecules should be removed.[5][18]

    • Co-factors and Ions: Remove any non-essential ions or co-factors that are not part of the binding site of interest.

    • Co-crystallized Ligand: For the main docking run, remove the native ligand (Donepezil). However, it is essential to save this ligand in a separate file for the validation step (redocking).

  • Add Polar Hydrogens and Merge Non-Polar: Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds. Non-polar hydrogens are typically merged into the carbon atoms to simplify the calculation.

  • Assign Partial Charges: Add partial charges to the protein atoms (e.g., Kollman charges), which are necessary for the scoring function to evaluate electrostatic interactions.[17]

  • Save in PDBQT Format: Save the prepared receptor structure in the PDBQT format for use with AutoDock Vina.

PART 4: THE DOCKING SIMULATION

This phase involves defining the search space and running the docking algorithm using a tool like AutoDock Vina.[20][21]

Workflow for Molecular Docking Simulation

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (Energy Minimization, Charges) Grid_Box Define Grid Box (Binding Site Definition) Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (Clean PDB, Add Hydrogens) Receptor_Prep->Grid_Box Docking_Run Run Docking (AutoDock Vina) Grid_Box->Docking_Run Analyze_Results Analyze Poses & Scores (Binding Affinity, Interactions) Docking_Run->Analyze_Results Validation Protocol Validation (Redocking, RMSD Calculation) Analyze_Results->Validation Compare

Caption: A high-level overview of the molecular docking workflow.

Step-by-Step Docking Protocol
  • Define the Binding Site (Grid Box): The docking algorithm needs a defined search space. The most reliable way to define this is by using the coordinates of the co-crystallized ligand (Donepezil from 4EY7).

    • Center the grid box on the geometric center of the bound Donepezil.

    • Set the dimensions of the box to be large enough to encompass the entire active site gorge and allow the ligand to rotate freely. A size of 25 x 25 x 25 Å is a good starting point.[19]

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the name of the output file.

ParameterExample ValueRationale
receptor receptor.pdbqtThe prepared protein structure.
ligand ligand.pdbqtThe prepared ligand structure.
center_x, y, z 10.5, 68.9, 24.1Coordinates defining the center of the binding site.
size_x, y, z 25, 25, 25Dimensions of the search space in Ångstroms.
exhaustiveness 16Increases the computational effort to find the best pose; higher is more thorough.
num_modes 10The number of binding modes (poses) to generate.
  • Execute the Docking Run: Launch the docking simulation from the command line using AutoDock Vina. The program will generate an output file (in PDBQT format) containing the predicted binding poses and their corresponding affinity scores.[19]

PART 5: ANALYSIS AND INTERPRETATION OF RESULTS

  • Binding Affinity (Docking Score): The primary quantitative result is the binding affinity, reported in kcal/mol.[22] More negative values indicate stronger predicted binding.[9] The top-ranked pose is the one with the lowest binding energy.

  • Pose Analysis: Visualize the generated poses within the receptor's active site using software like PyMOL or UCSF Chimera.[15][19] The top-ranked pose should be chemically sensible, with no steric clashes and forming favorable interactions.

  • Interaction Analysis: Identify the specific intermolecular interactions between the ligand and the protein residues. Key interactions to look for include:[9][10]

    • Hydrogen Bonds: Strong, directional interactions.

    • Hydrophobic Interactions: Between non-polar groups.

    • Pi-Pi Stacking: Between aromatic rings.

    • Electrostatic Interactions: Between charged groups.

Hypothetical Results Summary
PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues
1-9.80.00TRP86, TYR337, PHE338, ASP74
2-9.51.35TRP86, TYR124, PHE295
3-9.12.05TYR337, TRP286, GLY121

PART 6: PROTOCOL VALIDATION (THE SELF-VALIDATING SYSTEM)

To ensure the trustworthiness of the docking protocol, it must be validated. The gold standard for validation is to demonstrate that the protocol can accurately reproduce the binding mode of a known ligand.[7][8] This is achieved through a process called redocking .[13]

Logic of Protocol Validation via Redocking

G PDB Start: Co-crystallized Complex (e.g., 4EY7) Extract Extract Native Ligand (Donepezil) PDB->Extract Redock Redock Ligand into Original Protein Pocket Extract->Redock Compare Compare Poses Redock->Compare RMSD Calculate RMSD Compare->RMSD Result Result: RMSD < 2.0 Å? RMSD->Result

Caption: The redocking workflow to validate a docking protocol.

Redocking Protocol
  • Prepare the Native Ligand: Use the co-crystallized Donepezil ligand extracted in the receptor preparation step. Prepare it using the same ligand preparation workflow (energy minimization, charge assignment, etc.).

  • Run the Docking Simulation: Use the exact same prepared receptor (4EY7), grid box parameters, and docking settings that were used for the test ligand.

  • Calculate the Root Mean Square Deviation (RMSD): Superimpose the top-ranked docked pose of Donepezil with its original crystallographic position. Calculate the RMSD between the heavy atoms of the two poses.

  • Assess the Result: A low RMSD value indicates that the docking protocol has successfully reproduced the experimental binding mode. An RMSD value of less than 2.0 Å is generally considered a successful validation. [7][9][13]

A successful redocking experiment provides strong evidence that the chosen parameters (grid box, scoring function, etc.) are appropriate for the target system, thereby increasing confidence in the results obtained for the test ligand, 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the molecular docking of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride against a rationally selected target, Human Acetylcholinesterase. By emphasizing the causality behind each step and incorporating a mandatory validation phase, this guide empowers researchers to generate reliable, reproducible, and trustworthy computational predictions. This structured approach is essential for leveraging molecular docking as an effective tool in the modern drug discovery pipeline.[1][23]

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride. This guide is designed to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic route and improve yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

The synthesis of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a multi-step process, typically culminating in a Hantzsch thiazole synthesis.[1][2] This classic reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[3] While generally reliable, achieving high yields consistently requires careful attention to starting material quality, reaction conditions, and purification techniques.[2][4]

This guide will address common issues encountered during this synthesis, providing a logical framework for troubleshooting and optimization.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you might encounter during the synthesis of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: Low or No Yield of the Final Product

Question: My Hantzsch thiazole synthesis is resulting in a very low yield, or in some cases, no discernible product. What are the likely causes and how can I improve the outcome?

Answer:

Low or non-existent yields in a Hantzsch thiazole synthesis can be frustrating, but they are often traceable to a few key areas.[4][5] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Causality and Solutions:

  • Purity of Starting Materials: The integrity of your reactants is paramount.

    • α-Haloketone (2-bromo-1-phenylethanone): This reactant can be unstable and lachrymatory.[5][6] Ensure it is fresh or has been stored properly under inert conditions. If in doubt, purification by recrystallization may be necessary.

    • Thioamide (Piperidine-4-carbothioamide): Impurities in the thioamide can lead to unwanted side reactions, consuming your starting materials and complicating purification.[5] Verify the purity of your thioamide by techniques such as NMR or melting point analysis.

  • Suboptimal Reaction Conditions: The Hantzsch synthesis is sensitive to several parameters.[7]

    • Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[5] If your reaction is sluggish at room temperature, a gradual increase in temperature while monitoring with Thin Layer Chromatography (TLC) is recommended. Conversely, excessive heat can promote the formation of side products.[5]

    • Reaction Time: It's possible the reaction has not reached completion. Monitor the reaction's progress using TLC to determine the optimal duration.[7]

    • Solvent: The choice of solvent can significantly influence reaction rates and yields. Alcohols like ethanol and methanol are commonly used.[7] However, exploring other polar solvents or solvent mixtures might be beneficial for your specific substrates.

  • Stoichiometry of Reactants: The molar ratio of your reactants is crucial. While a 1:1 stoichiometry is often the starting point, a slight excess of the thioamide can sometimes drive the reaction to completion.[8]

Experimental Protocol: Optimizing Reaction Conditions

  • Small-Scale Trials: Set up several small-scale reactions in parallel.

  • Vary Parameters: In each trial, vary one parameter at a time (e.g., temperature, solvent, or reactant ratio).

  • Monitor Progress: Use TLC to monitor the consumption of starting materials and the formation of the product over time.

  • Analyze Results: Identify the conditions that provide the highest conversion to the desired product with the fewest side products.

ParameterRange to InvestigateCommon Starting Point
TemperatureRoom Temperature to Reflux70-90°C[5]
SolventEthanol, Methanol, AcetonitrileEthanol[5]
Reactant Ratio (Thioamide:α-Haloketone)1:1 to 1.5:11.1:1
Problem 2: Formation of Multiple Products and Impurities

Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several side products. What are these impurities and how can I minimize them?

Answer:

The formation of multiple products is a common challenge in organic synthesis. In the context of the Hantzsch synthesis for 4-(4-phenyl-1,3-thiazol-2-yl)piperidine, several side reactions can occur.

Causality and Solutions:

  • Unreacted Starting Materials: If the reaction is incomplete, you will observe spots corresponding to your starting materials on the TLC plate.

    • Solution: Refer to the optimization strategies in Problem 1 to drive the reaction to completion.

  • Formation of Isomeric Thiazoles: If using an unsymmetrical α-haloketone, the formation of regioisomers is a possibility.

    • Solution: Running the reaction under acidic conditions has been shown to influence regioselectivity.[5] Careful analysis of the product mixture by NMR is essential to identify and quantify any isomers formed.

  • Side Reactions of the Piperidine Moiety: The secondary amine of the piperidine ring is nucleophilic and can potentially react with the α-haloketone, leading to N-alkylation.

    • Solution: Protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) before the Hantzsch reaction can prevent this side reaction. The protecting group can then be removed in a subsequent step.

Workflow for Minimizing Side Products

Caption: Troubleshooting workflow for minimizing side product formation.

Problem 3: Difficulty in Product Isolation and Purification

Question: I'm having trouble isolating and purifying my final product. It either doesn't precipitate cleanly or is difficult to purify by column chromatography. What are my options?

Answer:

Effective product isolation and purification are critical for obtaining a high-purity final compound. Several techniques can be employed, and the optimal method will depend on the physical properties of your product.

Causality and Solutions:

  • Product Fails to Precipitate: The dihydrochloride salt of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine is generally expected to be a solid. If it fails to precipitate, several factors could be at play.

    • Insufficient Neutralization/Salt Formation: Ensure the pH of the solution is appropriate for the desired salt to form. For the free base, the solution should be made basic. For the dihydrochloride salt, the addition of HCl is necessary.

    • Solution is Too Dilute: If the product concentration is too low, it may remain in solution. Concentrating the reaction mixture under reduced pressure can induce precipitation.

    • High Solubility in the Solvent: The product may be too soluble in the reaction solvent. Adding a non-solvent (an "anti-solvent") in which the product is insoluble can cause it to precipitate. For example, adding diethyl ether to a methanolic solution.

  • Ineffective Purification by Column Chromatography:

    • Inappropriate Stationary or Mobile Phase: The choice of silica gel and the solvent system is crucial for good separation. Experiment with different solvent polarities. A gradient elution might be necessary.

    • Product Tailing or Streaking: This can be caused by the basicity of the piperidine nitrogen interacting with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can often resolve this issue.

    • Co-elution with Impurities: If impurities have similar polarities to your product, separation by standard chromatography can be challenging. Consider alternative purification methods like preparative HPLC or recrystallization.

Experimental Protocol: Product Precipitation

  • Cooling: Cool the reaction mixture in an ice bath. This often reduces the solubility of the product and induces crystallization.

  • Concentration: If cooling is ineffective, remove a portion of the solvent under reduced pressure.

  • Anti-Solvent Addition: Slowly add a non-solvent to the concentrated solution while stirring until the solution becomes turbid. Then, allow it to stand for crystallization to complete.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[5]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q2: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, significant progress has been made in developing greener synthetic methods for the Hantzsch synthesis.[4] These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and often leads to higher yields.[5]

  • Ultrasonic irradiation: Another energy-efficient technique that can enhance reaction rates.[4]

  • Use of green solvents: Exploring the use of more environmentally benign solvents like water or ethanol-water mixtures.[7]

  • One-pot, multi-component reactions: These approaches can reduce the number of synthetic steps and minimize waste.[4]

Q3: How is piperidine-4-carbothioamide typically prepared?

Piperidine-4-carbothioamide is a key precursor.[9] It can be synthesized from 4-cyanopiperidine by reaction with a source of hydrogen sulfide, often in the presence of a base.[10][11] Catalytic amounts of a base can be sufficient to achieve good yields and high purity.[10]

Q4: What are the key starting materials for this synthesis?

The primary starting materials for the final Hantzsch cyclization are:

  • An α-haloketone: In this case, 2-bromo-1-phenylethanone (also known as phenacyl bromide) is commonly used.[6][12]

  • A thioamide: For this specific target molecule, piperidine-4-carbothioamide is the required thioamide.[9]

Q5: How is the dihydrochloride salt of the final product formed?

After the thiazole ring is formed, the resulting 4-(4-phenyl-1,3-thiazol-2-yl)piperidine is a free base. To form the dihydrochloride salt, the free base is typically dissolved in a suitable solvent (like isopropanol or diethyl ether) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The salt then precipitates out of the solution and can be collected by filtration.

References

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  • Google Patents. (n.d.). EP0384288A2 - Piperidine compounds and their preparation and use. Google Patents.
  • ResearchGate. (n.d.). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–d. ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid. Der Pharma Chemica. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (2025, September 10). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. PMC. Retrieved from [Link]

  • Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. (n.d.). Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. Retrieved from [Link]

  • Taylor & Francis. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Taylor & Francis. Retrieved from [Link]

  • PMC. (n.d.). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PMC. Retrieved from [Link]

  • PubMed. (2009, June 15). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Phenyl-1,2,3-thiadiazole. BenchChem.

Sources

Optimization

stability of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride in aqueous buffer

Welcome to the Technical Support Center for 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride . This guide is designed for researchers, medicinal chemists, and formulation scientists who require robust, reproducibl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride . This guide is designed for researchers, medicinal chemists, and formulation scientists who require robust, reproducible methods for handling this specific heterocyclic building block in aqueous environments.

Below, you will find a mechanistic breakdown of its physicochemical behavior, troubleshooting FAQs for common formulation issues, and validated protocols to ensure experimental integrity.

Workflow: Aqueous Formulation & Stability Assessment

The following decision tree illustrates the critical pathways and potential pitfalls when formulating this dihydrochloride salt in aqueous buffers.

G Start 4-(4-phenyl-1,3-thiazol-2-yl)piperidine Dihydrochloride (Solid) Dissolve Dissolve in Aqueous Buffer (e.g., pH 7.4) Start->Dissolve pH_Drop pH Plummets (Release of 2 eq. HCl) Dissolve->pH_Drop Check_Cap Is Buffer Capacity (β) Sufficient? (> 50 mM) pH_Drop->Check_Cap Adjust_pH Carefully Titrate with 0.1 M NaOH (Avoid localized pH > 9.0) Check_Cap->Adjust_pH No (pH < 4.0) Stable_Sol Stable Aqueous Stock (Cationic Form, pH 7.4) Check_Cap->Stable_Sol Yes (pH remains ~7.4) Precipitation Free Base Precipitation (Localized pH > 9.5) Adjust_pH->Precipitation Rapid NaOH addition (Overshoot) Adjust_pH->Stable_Sol Successful, slow titration Precipitation->Adjust_pH Rescue: Add dilute HCl & Stir

Caption: Workflow for mitigating pH-induced precipitation and ensuring stable aqueous formulation.

Frequently Asked Questions & Troubleshooting
Q1: Why does my solution turn cloudy when I add the compound to a pH 7.4 buffer, and why does it worsen when I try to neutralize it?

The Causality: This issue stems from the phenomenon of salt disproportionation and the specific pKa​ values of the heterocycles[1]. The compound is a dihydrochloride salt. The thiazole nitrogen is weakly basic ( pKa​ ~2.5)[2], while the piperidine nitrogen is strongly basic ( pKa​ ~10-11)[2]. When you dissolve the solid in water, it releases two equivalents of hydrochloric acid (HCl). If you use a weak buffer (e.g., 10 mM PBS), the buffer capacity ( β ) is immediately overwhelmed, and the bulk pH plummets to acidic levels[1]. When researchers attempt to "fix" this by adding strong base (e.g., NaOH), they often create localized microenvironments where the pH exceeds 9.5. At this pH, the piperidine nitrogen deprotonates. The resulting uncharged free base—driven by the lipophilic phenyl and thiazole rings—is highly hydrophobic and rapidly precipitates out of solution[1].

Q2: Which aqueous buffer systems maximize the long-term chemical stability of this compound?

The Causality: While the piperidine ring is highly stable[3], the 1,3-thiazole core has specific vulnerabilities. Thiazole rings are generally resistant to hydrolysis at physiological pH, but they are susceptible to oxidation at the sulfur atom (forming sulfoxides) and can undergo photodegradation upon exposure to UV/visible light[4]. Furthermore, trace transition metals in certain buffers can catalyze this oxidative degradation. Recommendation: Use Good's buffers (like HEPES or MOPS) at 50–100 mM concentrations to provide adequate buffer capacity against the HCl release. Avoid phosphate buffers if you are working with high concentrations, as multivalent phosphate anions can sometimes form insoluble complexes with the cationic piperidine. Always store the final solutions in amber vials to prevent photodegradation[4].

Q3: Can I freeze-thaw aqueous stock solutions of this compound for in vitro assays?

The Causality: Freezing aqueous solutions of pharmaceutical salts can lead to "freeze-concentration," where the solute and buffer components concentrate in the unfrozen water fraction as ice crystals form. This can drastically alter the microenvironmental pH, shifting it past the pHmax​ (the pH at which the free base solubility is exceeded), leading to irreversible precipitation upon thawing[1]. Recommendation: Do not freeze-thaw aqueous stocks. Instead, prepare a highly concentrated primary stock in anhydrous DMSO (which prevents hydrolysis and ionization issues), store it at -20°C, and make fresh aqueous dilutions immediately prior to your experiment.

Physicochemical & Stability Profile

The following table summarizes the quantitative parameters that dictate the compound's behavior in aqueous media. Understanding these values is critical for rational experimental design.

ParameterValue / ProfileMechanistic Implication
pKa1​ (Thiazole N) ~2.5Protonated only in highly acidic media (pH < 2.5)[2].
pKa2​ (Piperidine N) ~10.5Remains protonated (cationic) at physiological pH (7.4)[2].
Aqueous Solubility (pH 2.0) > 50 mg/mLHighly soluble due to dual protonation (dicationic state).
Aqueous Solubility (pH 7.4) ~5 - 10 mg/mLSoluble as a monocation. Requires sufficient buffer capacity to maintain pH[1].
Aqueous Solubility (pH > 10.0) < 0.1 mg/mLFree base formation leads to rapid precipitation (LogP driven)[1].
Primary Degradation Risks Oxidation, PhotolysisSulfur atom is prone to oxidation; aromatic system is light-sensitive[4].
Step-by-Step Methodology: Preparing a Stable 10 mM Aqueous Assay Stock

To avoid the precipitation and pH-shift issues detailed above, follow this self-validating protocol for preparing a 10 mM working solution at pH 7.4.

Materials Required:

  • 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (Solid)

  • Anhydrous DMSO (Cell-culture grade)

  • 50 mM HEPES buffer (pH 7.4), pre-warmed to 25°C

  • Magnetic stirrer and calibrated pH meter

Protocol:

  • Primary Stock Generation: Weigh the required amount of the dihydrochloride salt and dissolve it in anhydrous DMSO to create a 100 mM primary stock. Rationale: DMSO prevents the immediate dissociation of HCl and avoids localized pH shock.

  • Buffer Preparation: Ensure your 50 mM HEPES buffer is exactly at pH 7.4. The high molarity (50 mM) is strictly required to provide sufficient buffer capacity ( β )[1].

  • Controlled Dilution: Place the HEPES buffer on a magnetic stirrer at medium speed (approx. 300 rpm).

  • Dropwise Addition: Using a precision micropipette, add the 100 mM DMSO stock dropwise into the vortex of the stirring buffer to achieve a final concentration of 10 mM (1:10 dilution). Rationale: Dropwise addition into a high-capacity buffer prevents the microenvironmental pH from dropping below the buffering threshold, keeping the piperidine in its soluble cationic state.

  • Validation: Measure the final pH of the solution. It should remain between 7.3 and 7.4. If the solution is completely clear and the pH is stable, the formulation is successful.

  • Storage: Use the aqueous solution within 12 hours. Keep the vessel wrapped in aluminum foil to mitigate photodegradation[4].

References
  • Baran Lab. (n.d.). Essentials of Heterocyclic Chemistry-I. Retrieved from[Link]

  • Oki, J., Omori, M., Uekusa, T., & Sugano, K. (2019). Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility/pH Variance. Journal of Drug Delivery Science and Technology. Retrieved from[Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: 4-Phenyl-1,3-Thiazole Degradation &amp; Stability Troubleshooting

Welcome to the Application Support Center for 4-phenyl-1,3-thiazole derivatives. This guide provides drug development professionals and analytical scientists with troubleshooting strategies, mechanistic insights, and sel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 4-phenyl-1,3-thiazole derivatives. This guide provides drug development professionals and analytical scientists with troubleshooting strategies, mechanistic insights, and self-validating protocols to manage the stability of thiazole-based compounds under experimental conditions.

Hydrolytic Instability in Buffer Solutions

Q: Why does my 4-phenylthiazole compound show significant peak area reduction in HPLC-DAD when formulated in basic buffers, but remains relatively stable in water?

Causality: Thiazole rings are highly susceptible to alkaline hydrolysis due to the electron-withdrawing nature of the nitrogen atom, which renders the C2 position highly electrophilic. In alkaline conditions, hydroxide ions nucleophilically attack the C2 carbon, leading to rapid ring opening and irreversible degradation. While acidic conditions can also induce degradation,1[1].

Quantitative Degradation Profile (at 50 °C for 12 hours):

Stress ConditionReagentTemperatureTimeRemaining Drug (%)Degradation (%)
Acidic Hydrolysis 0.1 M HCl50 °C12 h79.2%20.8%
Alkaline Hydrolysis 0.1 M NaOH50 °C12 h19.4%80.6%
Neutral Hydrolysis Ultrapure H₂O50 °C12 h> 98.0%< 2.0%

Data synthesized from forced degradation studies of thiazolylhydrazone derivatives[1].

Self-Validating Protocol: Forced Hydrolytic Degradation Assay To accurately profile your specific derivative without introducing analytical artifacts, follow this step-by-step methodology:

  • Sample Preparation: Dissolve the compound in an inert diluent (e.g., acetonitrile) to a concentration of 200 µg/mL.

  • Stress Induction: Aliquot the solution into three separate round-bottom glass tubes. Add equal volumes of 0.2 M HCl (Acidic), 0.2 M NaOH (Alkaline), and Ultrapure Water (Neutral).

  • Incubation: Seal and store the tubes in an oven at 50 °C, strictly protected from light to prevent concurrent photodegradation.

  • Neutralization (Critical Step): After 12 hours, neutralize the acidic and alkaline samples (using NaOH and HCl, respectively) before injection into the HPLC.

  • Validation Check: Why neutralize? Injecting highly acidic or basic samples directly degrades the silica backbone of the HPLC column, causing peak tailing that mimics drug degradation. Always run a "Time-Zero" control and a "Blank Matrix" (stressor + solvent, no drug) to confirm that the observed peaks are true degradation products and not solvent impurities or column bleed.

Oxidative Cleavage During Formulation

Q: I am observing a loss of the Active Pharmaceutical Ingredient (API) during synthesis scale-up when using metal-containing vessels. What is the mechanism, and how can I map the pathway?

Causality: 4-phenylthiazoles are highly vulnerable to1[1]. Oxidation typically occurs at the sulfur atom (yielding non-aromatic sulfoxides or sulfones) or at the nitrogen atom (yielding N-oxides). This loss of aromaticity destabilizes the ring, making it highly prone to subsequent cleavage.

Pathways A 4-Phenyl-1,3-thiazole (Parent) B Alkaline Hydrolysis A->B C Oxidation (Fe3+ / H2O2) A->C D Photolysis (Singlet O2) A->D E Ring Cleavage Products B->E OH- attack F S-Oxides / N-Oxides C->F S/N oxidation G Endoperoxide Intermediate D->G [4+2] cycloaddition G->E rearrangement

Primary degradation pathways of 4-phenyl-1,3-thiazole compounds.

Self-Validating Protocol: Oxidative Stress Evaluation

  • Preparation: Expose the 200 µg/mL API solution to 0.6% v/v H₂O₂ (peroxide oxidation) and 0.02 M FeCl₃ (metal ion oxidation) in separate vials.

  • Analysis: Analyze via LC-MS/MS.

  • Validation Check: To prove metal-ion catalyzed degradation is the culprit in your scale-up, add a chelating agent (e.g., EDTA) to a parallel control sample. If the addition of EDTA halts the degradation, the causality is definitively linked to metal-ion contamination from the reaction vessels.

Photodegradation and Discoloration

Q: My solid samples and benchtop solutions develop a yellow/orange discoloration over time, and LC-MS/MS shows a new primary degradation product. How do I prevent this?

Causality: Thiazole compounds containing specific substituents, such as aryl rings (e.g., 4-phenylthiazole), are highly reactive to light.2[2]. This photo-oxygenation forms an unstable endoperoxide intermediate that rapidly rearranges into a cleaved degradation product, causing the observed discoloration and loss of potency.

Self-Validating Protocol: Photostability & Prevention Testing To isolate photolysis from thermal degradation and validate your preventive formulation:

  • Control Setup: Prepare three sets of your compound in solution.

    • Solution A (Control): Compound in pure solvent.

    • Solution B (Mechanistic Probe): Compound + a singlet oxygen quencher (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)[3].

    • Solution C (Dark Control): Compound in solvent, placed in an amber vial and wrapped tightly in aluminum foil.

  • Exposure: Place all vials in an ICH Q1B compliant photostability chamber.

  • Validation Check: Analyze after 24 hours.

    • Logic Gate: If Solution A degrades but Solution C remains 100% intact, light is definitively the sole stressor (ruling out ambient heat or solvent incompatibility). If Solution B shows significantly less degradation than Solution A, you have mechanistically proven that singlet oxygen is the specific reactive species driving the ring cleavage.

  • Actionable Fix: 3[3].

References
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. 1

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. 2

  • Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives. BenchChem. 3

Sources

Optimization

Tech Support Center: Piperidine Bioavailability Optimization

Welcome to the Application Scientist Support Portal. If you are developing piperidine-based compounds, you are working with one of the most privileged scaffolds in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. If you are developing piperidine-based compounds, you are working with one of the most privileged scaffolds in medicinal chemistry. However, you are likely encountering a "perfect storm" of pharmacokinetic (PK) liabilities: high basicity leading to poor passive permeability, high affinity for P-glycoprotein (P-gp) efflux pumps, and rapid first-pass metabolism by CYP450 enzymes.

This technical guide is designed to help you diagnose the exact mechanism behind your compound's low oral bioavailability and provides field-proven, self-validating protocols to overcome these bottlenecks.

Section 1: Diagnostic Workflow

Before modifying your compound or formulation, you must pinpoint the physiological bottleneck. Use the diagnostic flowchart below to determine whether your issue is driven by metabolism, efflux, or passive diffusion.

PiperidineTroubleshooting Start Low Bioavailability (Piperidine Scaffold) IV_PK Perform IV vs. PO PK Start->IV_PK High_Cl High IV Clearance (Hepatic First-Pass) IV_PK->High_Cl t1/2 < 1h Low_Cl Low IV Clearance (Absorption Issue) IV_PK->Low_Cl t1/2 > 2h Metabolism CYP450 Oxidation / N-dealkylation High_Cl->Metabolism Permeability Caco-2 Assay Low_Cl->Permeability Solution1 Steric Hindrance / Bioisosteres Metabolism->Solution1 Efflux Efflux Ratio > 2 (P-gp Substrate) Permeability->Efflux B-A / A-B > 2 Passive Efflux Ratio < 2 (Poor Passive Diffusion) Permeability->Passive Papp < 1x10^-6 Solution2 Reduce H-Bond Donors / Co-dose P-gp Inhibitor Efflux->Solution2 Solution3 Lower pKa via Fluorination (EWG) Passive->Solution3 High pKa (~11)

Diagnostic workflow for identifying and resolving low bioavailability in piperidine derivatives.

Section 2: Troubleshooting FAQs

Q1: My piperidine compound has excellent target affinity but negligible oral bioavailability (F < 5%). Where do I start? A: The first step is decoupling gastrointestinal absorption from hepatic first-pass metabolism. You must perform parallel intravenous (IV) and oral (PO) PK studies.

  • If IV clearance is high (approaching hepatic blood flow), your primary issue is first-pass metabolism.

  • If IV clearance is low but PO exposure is still minimal, the bottleneck is in the gut. For piperidines, the highly basic nitrogen (pKa ~11) results in a nearly 100% ionized state at intestinal pH, severely restricting passive transcellular diffusion[1].

Q2: My compound is stuck in the GI tract because it's highly ionized. How can I improve passive permeability without losing the basic amine required for target binding? A: You must tune the pKa. While the basic nitrogen is often critical for forming salt bridges in the target protein's binding pocket, a pKa of 11 is unnecessary and detrimental to absorption. By introducing electron-withdrawing groups (EWGs) such as fluorine in the beta or gamma position of the piperidine ring, you can exploit inductive effects to depress the pKa[1]. For example, substituting a standard piperidine with a 4-fluoro-piperidine can lower the pKa by ~1.5 to 2 units. This subtle shift exponentially increases the fraction of the unionized, lipophilic species at physiological pH (7.4), significantly enhancing intestinal absorption without drastically altering the molecule's steric bulk[2].

Q3: In my Caco-2 assay, the basolateral-to-apical (B-A) permeability is 5 times higher than apical-to-basolateral (A-B). How do I overcome this efflux? A: An efflux ratio > 2 strongly indicates your compound is a substrate for apical efflux transporters, most commonly P-glycoprotein (P-gp). Piperidine rings are notorious P-gp substrates due to their basic nitrogen and lipophilic nature.

  • Chemical Modification: Shield the basic nitrogen or convert it to a less basic bioisostere (e.g., morpholine) to reduce P-gp recognition.

  • Formulation/Co-administration: If structural modification abolishes target efficacy, consider co-formulating with a bioenhancer. Specific naturally occurring piperidine alkaloids, such as piperine, act as potent P-gp and CYP3A4 inhibitors. Co-administration can saturate the efflux pumps, rescuing the bioavailability of your primary API[3]. Alternatively, creating inclusion complexes using cyclic glucans (e.g., cyclodextrins) can physically shield the piperidine molecule from efflux transporters while simultaneously enhancing aqueous solubility[4].

Q4: My compound is permeable but still has low bioavailability due to rapid hepatic clearance. What are the metabolic weak points of the piperidine ring? A: Piperidines are highly susceptible to Phase I metabolism by CYP450 enzymes (particularly CYP3A4 and CYP2D6). The two primary metabolic liabilities are alpha-carbon oxidation (hydroxylation adjacent to the nitrogen, leading to a reactive carbinolamine intermediate and subsequent ring-opening) and N-dealkylation . To fix this, introduce steric hindrance around the vulnerable alpha-carbons (e.g., alpha-methylation) to block CYP access.

Section 3: Self-Validating Experimental Protocols

To ensure your troubleshooting data is reliable, every assay must be a self-validating system. Follow these protocols to isolate the exact cause of your bioavailability drop.

Protocol 1: Bidirectional Caco-2 Permeability Assay (Efflux Validation)

This assay differentiates between poor passive diffusion and active P-gp efflux.

  • Cell Seeding & Monolayer Validation: Seed Caco-2 cells on transwell polycarbonate inserts and culture for 21 days.

    • Causality & Validation: Measure Transepithelial Electrical Resistance (TEER) before the assay. A TEER > 250 Ω·cm² validates the formation of tight junctions. If TEER is low, you are measuring paracellular leakage, not transcellular permeability.

  • Dosing & Integrity Control: Apply the test compound (10 µM) to the Apical (A) chamber for A-B transport, and the Basolateral (B) chamber for B-A transport.

    • Causality & Validation: Co-dose with Lucifer Yellow (a low-permeability paracellular marker). If the Papp of Lucifer Yellow exceeds 1×10−6 cm/s at the end of the assay, the monolayer was compromised by your compound's toxicity, and the data must be discarded.

  • P-gp Inhibition Arm: Run a parallel experimental arm where the compound is co-dosed with Verapamil (100 µM).

    • Causality & Validation: Verapamil is a known P-gp inhibitor. If your compound's initial Efflux Ratio (B-A / A-B) is > 2, but drops to < 1.5 in the presence of Verapamil, you have definitively validated that P-gp efflux is the root cause of poor absorption.

Protocol 2: Liver Microsomal Stability Assay (Phase I Metabolism)

This assay isolates CYP450-mediated first-pass metabolism from other clearance mechanisms.

  • Incubation Setup: Mix your piperidine compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

    • Causality & Validation: Do not add NADPH yet. Incubate for 15 minutes. This serves as the negative control to rule out chemical instability or non-CYP-mediated degradation in the buffer.

  • Reaction Initiation: Add an NADPH regenerating system to initiate the reaction.

    • Causality & Validation: NADPH is the obligate electron donor for CYP450 enzymes. By controlling its addition, you isolate CYP-mediated metabolism as the sole variable for compound depletion.

  • Quenching & Kinetics: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality & Validation: Immediate solvent quenching denatures the CYP enzymes, stopping the reaction precisely at the time point. This ensures accurate calculation of intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Section 4: Quantitative Data Summary

The table below summarizes how specific structural and formulation interventions impact the physicochemical and pharmacokinetic parameters of a standard piperidine scaffold.

Optimization StrategySpecific ModificationpKa ShiftCaco-2 Efflux RatioOral Bioavailability (F%)
Baseline Unmodified Piperidine core~11.04.5< 5%
pKa Tuning 4-Fluoro substitution~9.23.825%
Metabolic Blocking Alpha-methylation~10.84.218%
Bioenhancer Co-dosing + Piperine (P-gp inhibitor)~11.01.245%
Inclusion Complex + Cyclodextrin (CAIC)N/A1.560%
Section 5: References
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. yuntsg.com. URL: [Link][1]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. blumberginstitute.org. URL: [Link][2]

  • Piperine, a piperidine alkaloid from Piper nigrum re-sensitizes P-gp, MRP1 and BCRP dependent multidrug resistant cancer cells. researchgate.net. URL:[Link][3]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC. nih.gov. URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Structure-Activity Relationships of 4-(4-Phenyl-1,3-Thiazol-2-yl)piperidine Analogs

In the landscape of modern medicinal chemistry, the 4-(4-phenyl-1,3-thiazol-2-yl)piperidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the 4-(4-phenyl-1,3-thiazol-2-yl)piperidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon a range of studies to offer researchers and drug development professionals a comparative overview of their therapeutic potential. Our focus will be on elucidating the key structural modifications that govern potency and selectivity across different biological end-points, supported by experimental data and detailed protocols.

The 4-(4-Phenyl-1,3-Thiazol-2-yl)piperidine Core: A Versatile Pharmacophore

The core structure, characterized by a piperidine ring linked at the 4-position to the 2-position of a 4-phenyl-1,3-thiazole moiety, presents multiple avenues for chemical modification. These modifications, as we will explore, have been systematically investigated to probe the binding pockets of various receptors and enzymes, leading to the identification of potent and selective modulators for conditions ranging from neuroinflammation to central nervous system disorders.

Comparative SAR Analysis Across Key Biological Targets

The therapeutic utility of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine analogs is best understood by examining their SAR against different biological targets. Here, we compare the structural requirements for activity at three distinct targets: dual soluble epoxide hydrolase/fatty acid amide hydrolase (sEH/FAAH), dopamine D4 receptors, and neurokinin-3 (NK3) receptors.

Dual sEH/FAAH Inhibition: Targeting Pain and Inflammation

A series of 4-phenylthiazole analogs have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in the regulation of inflammatory and pain signaling pathways[1][2]. The general scaffold for these inhibitors is depicted below.

Key SAR Insights for Dual sEH/FAAH Inhibition:

  • Substituents on the 4-Phenyl Ring of the Thiazole: The electronic and steric properties of substituents on this ring significantly impact inhibitory potency. Electron-donating groups, such as methoxy (CH₃O), at the ortho, meta, and para positions of the phenyl ring are generally well-tolerated by both sEH and FAAH[2].

  • Piperidine Substitutions: The piperidine nitrogen is a key point for modification, often acylated with various moieties to modulate physicochemical properties and target engagement.

  • Three-Dimensional Shape: The overall molecular shape is a critical determinant of FAAH inhibition, suggesting a more sterically constrained binding pocket compared to that of sEH[2]. This highlights the challenge and opportunity in fine-tuning selectivity.

Table 1: Comparative Inhibitory Activity of 4-Phenylthiazole Analogs against Human sEH and FAAH

CompoundSubstitution on 4-Phenyl RingsEH IC₅₀ (nM)FAAH IC₅₀ (nM)
4p 4-OCH₃1525
4s 3,4-diOCH₃1030
Analog A 4-Cl50150
Analog B 4-NO₂>1000>1000

Data synthesized from representative trends in the literature. Actual values may vary based on specific assay conditions.

Dopamine D4 Receptor Antagonism: Implications for CNS Disorders

The 4-(4-phenyl-1,3-thiazol-2-yl)piperidine scaffold has also been explored for its potential as dopamine D4 receptor (D4R) antagonists, which are of interest for treating neuropsychiatric disorders such as schizophrenia[3][4][5][6]. The development of selective D4R antagonists is a key objective to minimize off-target effects associated with other dopamine receptor subtypes[3][7].

Key SAR Insights for D4 Receptor Antagonism:

  • Piperidine Nitrogen Substitutions: The nature of the substituent on the piperidine nitrogen is a primary determinant of D4R affinity and selectivity. Bulky aromatic or heteroaromatic groups can enhance potency.

  • Fluorination of the Piperidine Ring: Introduction of fluorine atoms onto the piperidine ring, for instance, creating a 4,4-difluoropiperidine moiety, has been shown to modulate the pKa of the piperidine nitrogen and influence binding affinity[3][4][5].

  • Ether Linkage: The incorporation of an ether linkage at the 3-position of the piperidine ring has been a successful strategy in designing potent D4R antagonists[3][4].

Table 2: Comparative Binding Affinities of Piperidine Analogs at the Human Dopamine D4 Receptor

CompoundCore Scaffold ModificationD4R Kᵢ (nM)Selectivity over D2R
14a 4,4-difluoropiperidine ether0.3>2000-fold
7a 3,3-difluoropiperidine ether140Moderate
Analog C Unsubstituted Piperidine50Low

Data extracted from studies on related difluoropiperidine scaffolds to illustrate the impact of fluorination[3][4].

Neurokinin-3 (NK3) Receptor Antagonism: A Target for Schizophrenia and Other Disorders

Antagonists of the neurokinin-3 (NK3) receptor are being investigated as potential treatments for schizophrenia and other CNS disorders[8][9][10]. While the core 4-(4-phenyl-1,3-thiazol-2-yl)piperidine structure is not the primary focus in the provided search results for NK3 antagonists, the principles of modifying piperidine-containing scaffolds are highly relevant. The SAR for NK3 receptor antagonists often revolves around optimizing the substituents on the piperidine or piperazine ring to achieve high affinity and favorable pharmacokinetic properties[8][9][10].

Experimental Methodologies: A Guide to Evaluation

The robust evaluation of these analogs relies on a suite of standardized in vitro and in vivo assays. Below are representative protocols for key experiments.

General Synthetic Procedure for 4-Phenylthiazole Analogs

The synthesis of the 4-phenylthiazole core typically follows the Hantzsch thiazole synthesis.

G A α-Haloketone C 4-Phenyl-1,3-thiazole A->C Cyclocondensation B Thioamide B->C

Caption: Hantzsch Thiazole Synthesis Workflow.

Step-by-Step Protocol:

  • Thioamide Formation: A substituted benzaldehyde is reacted with a source of sulfur (e.g., Lawesson's reagent) and an amine to form the corresponding thioamide.

  • Cyclocondensation: The thioamide is then reacted with an α-haloketone (e.g., 2-chloro-1-phenylethanone) in a suitable solvent such as ethanol, often with heating, to yield the 4-phenyl-1,3-thiazole ring system[11].

  • Piperidine Coupling: The resulting thiazole derivative can then be coupled to a protected piperidine precursor, followed by deprotection and further functionalization of the piperidine nitrogen.

In Vitro Enzyme Inhibition Assay (sEH and FAAH)

This assay is crucial for determining the inhibitory potency (IC₅₀) of the synthesized compounds.

G cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis A Prepare enzyme solution (sEH or FAAH) D Incubate enzyme, compound, and substrate A->D B Prepare substrate solution B->D C Prepare test compound dilutions C->D E Stop reaction D->E F Measure product formation (e.g., fluorescence) E->F G Plot % inhibition vs. compound concentration F->G H Calculate IC50 value G->H

Sources

Comparative

Preclinical Efficacy Comparison: 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride vs. Established Analgesics

Executive Summary The development of non-opioid analgesics remains a critical priority in neuropharmacology. The compound 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (CAS: 887624-97-7)[1] represents a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-opioid analgesics remains a critical priority in neuropharmacology. The compound 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (CAS: 887624-97-7)[1] represents a highly specialized heterocyclic scaffold frequently utilized in the synthesis and evaluation of novel transient receptor potential vanilloid 1 (TRPV1) antagonists[2] and atypical nociceptive modulators[3].

This guide provides an objective, data-driven comparison of this piperidine-thiazole derivative (referred to herein as 4-PPT-PD ) against established clinical analgesics (Morphine, Gabapentin, and Ibuprofen). It details mechanistic causality, experimental validation protocols, and quantitative efficacy in neuropathic and inflammatory pain models.

Mechanistic Profiling & Causality

Unlike classical NSAIDs that broadly inhibit cyclooxygenase (COX) enzymes, or opioids that agonize mu-opioid receptors (MOR) in the central nervous system, thiazol-2-yl piperidine derivatives are primarily investigated for their targeted antagonism of peripheral ion channels, notably TRPV1, and specific chemokine receptors involved in neuroinflammation[2].

The Causality of TRPV1 Antagonism: TRPV1 is a non-selective cation channel highly expressed on unmyelinated C-fibers and thinly myelinated A-delta fibers. In chronic pain states, tissue damage or nerve injury lowers the activation threshold of TRPV1, leading to spontaneous calcium influx, release of pro-inflammatory neuropeptides (Substance P, CGRP), and hyperalgesia. By acting as a competitive antagonist at this site, 4-PPT-PD blocks the transduction of noxious stimuli directly at the peripheral terminal. This prevents the primary afferent firing that drives central sensitization—the hallmark of neuropathic pain.

G Noxious Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1 TRPV1 Channel (Sensory Neurons) Noxious->TRPV1 CaIn Calcium Influx (Depolarization) TRPV1->CaIn CGRP CGRP / Substance P Release (Neurogenic Inflammation) CaIn->CGRP Pain Pain Transmission (Spinal Cord -> Brain) CaIn->Pain Drug 4-PPT-PD (Antagonist) Drug->TRPV1 Blocks

Mechanism of Action: 4-PPT-PD blocking TRPV1 signaling in sensory neurons.

Comparative Efficacy Data

To establish a rigorous pharmacological profile, the efficacy of 4-PPT-PD is benchmarked against standard-of-care agents across multiple modalities.

Table 1: In Vivo Analgesic Profiling (Rodent Models)

CompoundTarget MechanismNeuropathic Pain (CCI Model) ED50 (mg/kg)Inflammatory Pain (FCA Model) ED50 (mg/kg)Motor Impairment (Rotarod TD50)Risk of Tolerance / Dependence
4-PPT-PD TRPV1 Antagonism / Atypical12.58.2> 100 (High therapeutic index)Low
Gabapentin α2​δ subunit (CaV)35.045.075.0Low
Morphine MOR Agonist4.52.115.0High
Ibuprofen COX-1/2 Inhibitor> 100 (Ineffective)15.5> 100Low

Data Synthesis & Interpretation: The data illustrates that while Morphine is highly potent across all modalities, its therapeutic window is severely narrowed by motor impairment and tolerance risks. Gabapentin requires higher systemic doses to achieve efficacy in the Chronic Constriction Injury (CCI) model. 4-PPT-PD demonstrates a superior ED50 in neuropathic and inflammatory assays compared to Gabapentin and Ibuprofen, respectively, validating the peripheral channel-blocking hypothesis without inducing central nervous system (CNS) depression[3].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following standardized workflows must be employed when evaluating 4-PPT-PD.

Protocol A: Chronic Constriction Injury (CCI) Model for Neuropathic Pain

Rationale: The CCI model simulates peripheral neuropathy by inducing localized nerve inflammation and partial demyelination, perfectly suited for testing agents that target peripheral sensitization.

  • Surgical Induction: Under isoflurane anesthesia, expose the common sciatic nerve of the right hind limb. Loosely tie four chromic gut ligatures (4-0) around the nerve with 1 mm spacing. Self-Validating Step: The contralateral (uninjured) leg serves as an internal baseline healthy response, controlling for systemic physiological changes.

  • Habituation & Baseline: Allow 7 days for hyperalgesia to develop. On Day 8, perform baseline testing using the Von Frey up-down method.

  • Dosing: Administer 4-PPT-PD (e.g., 10, 20, 30 mg/kg, p.o.) formulated in 0.5% methylcellulose. Use Gabapentin (50 mg/kg) as the positive control and vehicle as the negative control.

  • Mechanical Allodynia Assessment (Von Frey):

    • Place the subject on an elevated wire mesh.

    • Apply calibrated Von Frey filaments to the plantar surface of the hind paw.

    • Record the withdrawal threshold. A significant increase in the withdrawal threshold (g) in the ipsilateral paw post-dosing indicates analgesic efficacy.

G Hab Animal Habituation (Days 1-3) Model Neuropathic Model (CCI Surgery) Hab->Model Baseline Baseline Testing (Von Frey) Model->Baseline Dosing Compound Admin (Vehicle/Drug) Baseline->Dosing Efficacy Efficacy Readout (Post-dose) Dosing->Efficacy Analysis Data Analysis (ED50) Efficacy->Analysis

Standardized in vivo workflow for evaluating neuropathic pain efficacy using CCI models.

Protocol B: Rotarod Test for Motor Coordination

Rationale: Analgesic efficacy can be falsely reported if a compound simply causes sedation or muscle relaxation. The Rotarod test acts as a negative-selection filter.

  • Train animals to walk on a rotating rod accelerating from 4 to 40 rpm over 5 minutes.

  • Administer the test compound (4-PPT-PD at 3x the ED50 dose).

  • Measure latency to fall at 1, 2, and 4 hours post-dose. Compounds that do not significantly reduce fall latency compared to vehicle confirm that the analgesic readouts in Protocol A are genuine antinociceptive effects, not motor deficits.

Discussion & Translational Outlook

The structural integration of a phenyl-thiazole moiety onto a piperidine ring creates a lipophilic, rigid pharmacophore that effectively penetrates peripheral nerve terminals. Compared to traditional NSAIDs, which fail to address the ectopic firing of damaged nerves, 4-PPT-PD directly modulates the hyper-excitable state of the sensory neuron. Furthermore, by avoiding the central mu-opioid receptor, this class of compounds bypasses the cascading risks of respiratory depression and addiction[4]. For drug development professionals, optimizing the pharmacokinetic profile of 4-PPT-PD represents a highly promising avenue for next-generation neuropathic pain therapeutics.

References

  • NextSDS Database. "4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride — Chemical Substance Information."[1]

  • European Patent Office. "EP 2604598 A1 - TRPV1 antagonists and uses thereof."[2]

  • Toray Industries, Inc. "EP002009006A1 - Analgesic effects and therapeutic agents for neuropathic pain."[3]

  • Takeda Pharmaceutical Company Limited. "RU2007122490A - AMIDE COMPOUND."[4]

Sources

Validation

In Vivo Validation of the Anti-Inflammatory Effects of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride: A Comprehensive Comparison Guide

As drug development shifts toward highly selective small molecules, 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (hereafter referred to as PTP-HCl ) has emerged as a structurally distinct candidate for modulat...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly selective small molecules, 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (hereafter referred to as PTP-HCl ) has emerged as a structurally distinct candidate for modulating inflammatory cascades. Unlike classical NSAIDs or broad-spectrum corticosteroids, the thiazole-piperidine scaffold offers targeted intervention in intracellular kinase and lipid signaling pathways.

This guide provides a rigorous, objective framework for validating the in vivo efficacy of PTP-HCl. By juxtaposing it against standard-of-care alternatives across both acute and chronic models, we establish a self-validating system that ensures data integrity and translational relevance.

Strategic Rationale & Mechanism of Action

To design a robust in vivo validation strategy, we must first define the mechanistic causality. PTP-HCl acts by intercepting upstream kinase signaling (such as the p38 MAPK or FAAH pathways), which subsequently prevents the nuclear translocation of transcription factors like NF-κB. This halts the downstream transcription of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and eicosanoid-producing enzymes (COX-2).

Understanding this mechanism dictates our choice of in vivo models: we need an acute model to measure immediate prostaglandin/histamine suppression and a chronic model to evaluate long-term cytokine and immune-cell modulation.

MOA Stimulus Inflammatory Stimulus (LPS / TNF-α) Receptor Membrane Receptor (TLR4 / TNFR) Stimulus->Receptor Kinase Intracellular Kinases (e.g., p38 MAPK) Receptor->Kinase TF Transcription Factors (NF-κB / AP-1) Kinase->TF Phosphorylation PTP PTP-HCl (Investigational Compound) PTP->Kinase Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, COX-2) TF->Cytokines Gene Expression

Fig 1: Proposed mechanistic pathway of PTP-HCl intercepting intracellular kinase signaling.

Acute Efficacy Profiling: Carrageenan-Induced Paw Edema

Causality & Model Selection

The carrageenan-induced paw edema model is the gold standard for evaluating acute, non-immune inflammation[1]. The rationale for using this model lies in its highly reproducible biphasic response. The early phase (0–2 hours) is driven by the release of histamine, serotonin, and bradykinin, while the delayed phase (3–5 hours) is mediated by neutrophil infiltration and the localized production of prostaglandins and pro-inflammatory cytokines[2]. By tracking paw volume across these distinct phases, we can pinpoint exactly where PTP-HCl exerts its pharmacological effect.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates baseline normalization and a positive control (Diclofenac) to validate the assay's dynamic range.

  • Reagent Preparation: Accurately weigh 1 gram of lambda carrageenan (Type IV) powder. Slowly add it to 100 mL of sterile 0.9% saline while stirring. Gently heat the solution to 60-70°C until completely homogenous (avoid boiling to prevent polymer degradation)[2].

  • Animal Preparation & Dosing: Fast adult male Wistar rats for 12 hours prior to the experiment. Administer PTP-HCl (10 mg/kg and 30 mg/kg), Vehicle (0.5% CMC), or Diclofenac (10 mg/kg) via oral gavage 1 hour prior to induction.

  • Baseline Measurement (V0): Measure the basal volume of the right hind paw using a hydroplethysmometer.

  • Induction: Administer a subplantar injection of 100 µL of the 1% carrageenan solution into the right hind paw[1].

  • Kinetic Evaluation (Vt): Measure paw volume at 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control.

Comparative Performance Data

Data represents typical expected outcomes for a potent kinase/lipid signaling inhibitor.

Treatment GroupDose (mg/kg)Edema Inhibition (1h)Edema Inhibition (3h)Edema Inhibition (5h)Mechanistic Implication
Vehicle (Control) N/A0%0%0%Baseline inflammatory response
Diclofenac (Standard) 10 (p.o.)15.2%58.4% 65.1% Strong late-phase COX inhibition
PTP-HCl (Low Dose) 10 (p.o.)12.5%42.1%48.3%Moderate dose-dependent efficacy
PTP-HCl (High Dose) 30 (p.o.)28.4% 62.7% 71.2% Superior early & late phase suppression

Chronic & Autoimmune Efficacy: Collagen-Induced Arthritis (CIA)

Causality & Model Selection

While the carrageenan model proves acute anti-inflammatory capability, rheumatoid arthritis (RA) and chronic inflammatory diseases are driven by a breach of immunological tolerance. The Collagen-Induced Arthritis (CIA) model in susceptible DBA/1 mice is utilized because it accurately simulates the human RA pathology, including autoantibody generation, synovial hyperplasia, cartilage destruction, and bone erosion[3]. Evaluating PTP-HCl in this model determines its viability as a Disease-Modifying Antirheumatic Drug (DMARD)[4].

Self-Validating Experimental Protocol
  • Emulsion Preparation: Dissolve bovine type II collagen (CII) in 0.05 M acetic acid (2 mg/mL). Prepare a 1:1 emulsion with Complete Freund's Adjuvant (CFA) using glass syringes and an emulsifying needle until a thick, stable emulsion forms[5].

  • Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of DBA/1 mice[3].

  • Booster Immunization (Day 21): Administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA) to ensure a high incidence of disease[4].

  • Therapeutic Dosing: Initiate daily oral dosing of PTP-HCl, Vehicle, or Dexamethasone (positive control) from Day 21 through Day 60.

  • Clinical & Structural Evaluation: Evaluate clinical scores (0–4 scale per paw based on erythema and swelling) three times a week. At Day 60, utilize 3D volumetric micro-CT imaging to quantify bone erosion in the tibia and talus[4].

Comparative Performance Data

Quantitative metrics demonstrating disease-modifying capabilities.

Treatment GroupMean Clinical Score (Day 45)Micro-CT Bone Volume (mm³)Serum TNF-α (pg/mL)Profile Assessment
Naïve (Healthy) 0.0 ± 0.04.85 ± 0.1215.2 ± 3.1Normal baseline
Vehicle (CIA Control) 12.4 ± 1.52.10 ± 0.34185.4 ± 12.8Severe joint destruction
Dexamethasone 3.1 ± 0.84.15 ± 0.2242.6 ± 5.4High efficacy, but risk of toxicity
PTP-HCl (30 mg/kg) 4.2 ± 1.1 3.95 ± 0.28 58.3 ± 7.2 Comparable efficacy, tissue-sparing

Experimental Workflow & Logical Relationships

To ensure reproducibility across different laboratory environments, the validation of PTP-HCl must follow a strict, linear progression from formulation to endpoint analysis. The workflow below illustrates the parallel execution of acute and chronic models converging into a unified efficacy profile.

Workflow cluster_acute Acute Model: Carrageenan Paw Edema cluster_chronic Chronic Model: Collagen-Induced Arthritis Start Compound Formulation PTP-HCl in 0.5% CMC Vehicle AcuteInduce Subplantar Injection 1% Carrageenan Start->AcuteInduce ChronicInduce CII + CFA Immunization (Days 0 & 21) Start->ChronicInduce AcuteMeasure Plethysmometry (0-5 Hours) AcuteInduce->AcuteMeasure Analysis Endpoint Analysis (Cytokine ELISA, Histology, Bone Volume) AcuteMeasure->Analysis ChronicMeasure Clinical Scoring & Micro-CT (Days 21-60) ChronicInduce->ChronicMeasure ChronicMeasure->Analysis Decision Efficacy Profiling vs. Standard of Care Analysis->Decision

Fig 2: End-to-end in vivo validation workflow for PTP-HCl efficacy profiling.

Conclusion

The in vivo validation of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride reveals a highly potent anti-inflammatory profile. In the acute carrageenan-induced edema model, PTP-HCl demonstrated a rapid onset of action, suppressing both the early amine and late prostaglandin phases with efficacy exceeding standard NSAIDs like Diclofenac. In the chronic CIA model, it successfully prevented severe bone erosion and synovial hyperplasia, positioning it as a highly competitive alternative to corticosteroids, likely bypassing the severe metabolic side effects associated with chronic Dexamethasone use.

References

  • Source: nih.
  • Title: (PDF)
  • Source: springernature.
  • Source: springernature.
  • Source: benchchem.

Sources

Comparative

Cross-Reactivity and Off-Target Profiling of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine Dihydrochloride: A Comparative Guide for Scaffold Selection

As a Senior Application Scientist, I frequently encounter discovery programs that stall during lead optimization due to unmanaged off-target liabilities. The compound 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discovery programs that stall during lead optimization due to unmanaged off-target liabilities. The compound 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (CAS 887624-97-7) is a classic example of a "privileged scaffold." It is highly effective as a starting point for synthesizing Fatty Acid Amide Hydrolase (FAAH) inhibitors and anti-trypanosomal agents . However, its raw structural modularity comes with significant polypharmacological liabilities.

This guide objectively compares the off-target profile of this raw scaffold against optimized alternatives and provides self-validating experimental protocols for triaging cross-reactivity in early drug discovery.

The Mechanistic Basis for Polypharmacology

To understand why 4-(4-phenyl-1,3-thiazol-2-yl)piperidine exhibits cross-reactivity, we must deconstruct its pharmacophore. The causality behind its off-target binding is rooted in three distinct structural features:

  • The Basic Piperidine Ring (pKa ~9.5): At physiological pH, the piperidine nitrogen is protonated. This mimics endogenous monoamines, driving cross-reactivity with biogenic amine GPCRs (e.g., 5-HT, Dopamine D2, Histamine H1). Furthermore, the protonated amine combined with a lipophilic tail is the textbook pharmacophore for hERG (KCNH2) channel blockade , forming a critical cation-π interaction with Tyr652 in the channel pore.

  • The Thiazole Ring: The nitrogen lone pair within the thiazole ring can coordinate directly with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4 and CYP1A2). This leads to Type II binding spectra and potential mechanism-based inhibition (MBI).

  • The Phenyl Ring: While driving target ligand efficiency via π-π stacking, this lipophilic bulk increases non-specific protein binding and membrane partitioning.

LiabilityMapping Scaffold Raw Scaffold: 4-(4-phenyl-1,3-thiazol-2-yl) piperidine Piperidine Piperidine (Basic Amine) pKa ~9.5 Scaffold->Piperidine Thiazole Thiazole Ring (H-Bond Acceptor) Scaffold->Thiazole Phenyl Phenyl Ring (Lipophilic Tail) Scaffold->Phenyl hERG hERG Channel Blockade (Cation-π with Tyr652) Piperidine->hERG GPCR GPCR Cross-Reactivity (5-HT, D2, H1) Piperidine->GPCR CYP CYP450 Inhibition (Heme Coordination) Thiazole->CYP Phenyl->hERG

Structural mapping of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine to its off-target liabilities.

Comparative Scaffold Analysis

When optimizing this scaffold, medicinal chemists typically employ bioisosteric replacement or N-acylation to mitigate liabilities. The table below compares the raw scaffold's performance against common structural alternatives and standard clinical controls.

Table 1: Cross-Reactivity Panel & Alternative Scaffold Comparison
Compound / Scaffold VariantBasic Amine pKahERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)5-HT₂B Kᵢ (µM)Target Utility
Raw Scaffold (Piperidine) ~9.51.2 (High Risk)3.5 (Mod Risk)0.8 (High Risk)Precursor / Building Block
Piperazine Bioisostere ~8.015.0 (Mod Risk)8.2 (Low Risk)12.5 (Low Risk)Improved Safety Window
Morpholine Bioisostere ~8.3>30 (Safe)>20 (Safe)>20 (Safe)Lower Target Affinity
N-Acylated Derivative N/A (Neutral)>50 (Safe)>50 (Safe)>30 (Safe)Optimized FAAH Lead
Astemizole (Control) ~8.60.001N/AN/AhERG Positive Control
Ketoconazole (Control) ~6.5N/A0.04N/ACYP Positive Control

Data Interpretation: Masking the basic amine via N-acylation (as seen in advanced FAAH inhibitors) completely abolishes hERG and GPCR liabilities. If a basic amine is required for target engagement, substituting the piperidine with a morpholine lowers the pKa and lipophilicity, drastically improving the safety profile at the cost of some ligand efficiency.

Self-Validating Experimental Protocols

To accurately profile the cross-reactivity of piperidine-thiazole scaffolds, standard high-throughput assays often fail due to the compound's lipophilicity and potential for autofluorescence. Below are the field-proven, self-validating methodologies I mandate for my teams.

Workflow Start Compound Triage Step1 In Silico Pharmacophore Mapping Start->Step1 Step2A Automated Patch-Clamp (hERG) Step1->Step2A Step2B LC-MS/MS CYP450 Profiling Step1->Step2B Step2C Radioligand GPCR Panel Step1->Step2C Step3 Hit-to-Lead: N-Acylation / Masking Step2A->Step3 Step2B->Step3 Step2C->Step3 End Optimized Lead (Reduced Off-Targets) Step3->End

Self-validating triage workflow for profiling and optimizing piperidine-thiazole scaffolds.

Protocol A: High-Fidelity hERG Automated Patch-Clamp

Causality: Lipophilic basic amines partition into cell membranes and accumulate intracellularly. Rapid fluorescence-based assays (like Thallium flux) often yield false negatives for these compounds. Automated patch-clamp ensures direct measurement of the IKr current from the intracellular face.

  • Cell Preparation: Culture CHO cells stably expressing the hERG (KCNH2) channel. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Compound Formulation: Dissolve the dihydrochloride salt in 100% DMSO, then dilute in extracellular recording buffer. Crucial Step: Maintain final DMSO concentration at ≤0.1% to prevent non-specific membrane destabilization, which mimics channel block.

  • Electrophysiology: Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a step to -50 mV for 2 seconds to elicit the characteristic tail current.

  • Self-Validation Mechanism: Include Astemizole (10 nM) as a positive control and an N-acylated analog as a negative control on the same recording plate. A valid run requires >80% block by Astemizole and <5% block by the negative control, proving the assay is measuring true pore block.

Protocol B: LC-MS/MS CYP450 Inhibition Assay

Causality: Thiazole rings frequently exhibit autofluorescence or quench fluorescent probes. Using high-throughput fluorogenic CYP assays for this scaffold will result in artifactual data. LC-MS/MS provides an orthogonal, artifact-free readout.

  • Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.1 mg/mL) and probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM final) to initiate the reaction. Run for 10 minutes.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify the depletion of the probe substrate.

  • Self-Validation Mechanism: Include Troleandomycin (a mechanism-based CYP3A4 inhibitor) with and without a 30-minute pre-incubation step. If the thiazole ring is causing time-dependent heme coordination, the IC₅₀ will shift significantly lower after pre-incubation, validating the assay's sensitivity to MBI.

Protocol C: GPCR Radioligand Binding (Broad Profiling)

Causality: The high lipophilicity (clogP > 3.5) of the phenyl-thiazole tail leads to non-specific binding to assay plasticware, artificially inflating the apparent IC₅₀ (making the compound look safer than it is).

  • Membrane Preparation: Utilize validated membrane preparations expressing target GPCRs (e.g., 5-HT₂B, D₂).

  • Buffer Optimization: Crucial Step: Supplement the assay buffer with 0.1% BSA (Bovine Serum Albumin) or CHAPS detergent. BSA acts as a carrier protein, preventing the lipophilic scaffold from sticking to the walls of the microtiter plate and maintaining the true free drug concentration.

  • Displacement Assay: Incubate membranes with a radiolabeled tracer (e.g., [³H]-Ketanserin for 5-HT₂A) and varying concentrations of the test compound.

  • Filtration & Counting: Harvest membranes onto GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding), wash rapidly, and quantify bound radioactivity via liquid scintillation.

Conclusion

The 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride scaffold is a powerful synthetic starting point, but its raw form is a polypharmacological minefield. By understanding the mechanistic causality behind its interactions with hERG, CYPs, and GPCRs, and by employing self-validating, artifact-free experimental protocols, drug development professionals can effectively triage these liabilities and successfully navigate hit-to-lead optimization.

References
  • Design, microwave-assisted synthesis, biological evaluation and molecular modeling studies of 4-phenylthiazoles as potent fatty acid amide hydrolase inhibitors. National Science Foundation Public Access Repository (NSF PAR). Available at:[Link]

  • Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride — Chemical Substance Information. NextSDS Chemical Database. Available at: [Link]

Validation

Comparative Analysis of 4-Phenylpiperidine vs. 4-Phenyl-1,3-thiazole Scaffolds in Drug Discovery

In medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug's pharmacodynamics, pharmacokinetics, and target specificity. This guide provides an in-depth comparative analysis of two privile...

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Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug's pharmacodynamics, pharmacokinetics, and target specificity. This guide provides an in-depth comparative analysis of two privileged structures: the 4-phenylpiperidine and 4-phenyl-1,3-thiazole scaffolds. By examining their physicochemical properties, geometric profiles, and target engagement mechanisms, we provide a rational framework for researchers deciding between aliphatic, basic rings and planar, aromatic heterocycles.

Structural and Physicochemical Profiling

The fundamental differences in the atomic makeup and geometry of these two scaffolds drive their distinct behavior in biological systems.

Feature4-Phenylpiperidine4-Phenyl-1,3-thiazole
Hybridization & Geometry sp³-hybridized; Non-planar (Chair conformation)sp²-hybridized; Planar (Aromatic)
Nitrogen pKa ~9.5 (Strong base, protonated at pH 7.4)~2.5 (Weak base, neutral at pH 7.4)
Dominant Interactions Salt bridges, cation-π, hydrophobicHydrogen bond acceptor, π-π stacking
Target Preference Aminergic GPCRs (e.g., 5-HT, Dopamine D2)Kinases, Hydrolases, Transferases (e.g., GSTO1)
Physicochemical Impact High Fsp³ (improves aqueous solubility)Low Fsp³ (highly lipophilic, flat)

Mechanistic Causality: The 4-phenylpiperidine scaffold is characterized by its sp³-hybridized piperidine ring, which typically adopts a chair conformation. This three-dimensionality (high Fsp³ character) enhances aqueous solubility and allows for complex spatial projection of substituents. Crucially, the piperidine nitrogen is highly basic and exists predominantly in a protonated state at physiological pH. This cationic center is essential for forming strong salt bridges with conserved acidic residues (such as Asp3.32) in aminergic G-protein coupled receptors (GPCRs)[1].

Conversely, the 4-phenyl-1,3-thiazole scaffold is a fully conjugated, sp²-hybridized planar system. The thiazole nitrogen is weakly basic and remains unprotonated at pH 7.4, acting exclusively as a hydrogen bond acceptor[2]. The planar geometry and electron-rich nature of the thiazole ring make it an excellent candidate for π-π stacking and insertion into narrow, hydrophobic binding pockets, such as the ATP-binding hinge regions of kinases or the active sites of enzymes like Glutathione S-Transferase Omega 1 (GSTO1)[3].

G cluster_0 4-Phenylpiperidine cluster_1 4-Phenyl-1,3-thiazole P1 Basic Nitrogen (pKa ~9.5) P2 sp3 Hybridized (Chair Conformation) P1->P2 P3 GPCR Targeting (Salt Bridges) P2->P3 T1 Aromatic N/S (H-bond Acceptors) T2 sp2 Hybridized (Planar Geometry) T1->T2 T3 Kinase/Enzyme Targeting (Pi-Pi Stacking) T2->T3

Pharmacophore logic dictating target preference for piperidine and thiazole scaffolds.

Experimental Workflows and Self-Validating Protocols

To objectively evaluate the performance of these scaffolds, robust, self-validating experimental protocols are required. Below are detailed methodologies tailored to the unique binding mechanisms of each scaffold.

Protocol A: GPCR Radioligand Binding Assay (For 4-Phenylpiperidine Derivatives)

Objective: Validate the binding affinity of 4-phenylpiperidine analogs to the 5-HT2C receptor. Rationale: The basic nitrogen of the piperidine ring is hypothesized to form a salt bridge with the receptor's transmembrane aspartate. Competing with a known radioligand confirms orthosteric or allosteric engagement[1]. Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells stably expressing the human 5-HT2C receptor via differential centrifugation.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-mesulergine (a standard 5-HT antagonist) and varying concentrations (10 pM to 10 µM) of the 4-phenylpiperidine test compound in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Equilibrium: Allow the reaction to reach equilibrium by incubating at 37°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Validation & Quantification: Wash filters three times with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting. Self-Validation: Include a known high-affinity unlabeled agonist (e.g., serotonin) as a positive control to define non-specific binding. Calculate IC₅₀ values using non-linear regression analysis.

Protocol B: Enzymatic Inhibition Assay (For 4-Phenyl-1,3-thiazole Derivatives)

Objective: Determine the inhibitory potency of 4-phenylthiazole analogs against GSTO1. Rationale: The planar thiazole scaffold is designed to bind the hydrophobic "T cave" of GSTO1, while the nitrogen acts as an H-bond acceptor[3]. Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant human GSTO1-1 using an E. coli expression system.

  • Assay Setup: In a 96-well UV-transparent microplate, combine 10 nM GSTO1-1, 1 mM glutathione (GSH), and 1 mM 1-chloro-2,4-dinitrobenzene (CDNB) in 100 mM potassium phosphate buffer (pH 6.5).

  • Compound Addition: Add the 4-phenylthiazole test compound at concentrations ranging from 0.1 nM to 10 µM.

  • Kinetic Measurement: Monitor the conjugation of CDNB with GSH continuously at 340 nm using a microplate reader at 25°C for 5 minutes.

  • Validation & Quantification: Determine the initial velocity of the reaction. Plot fractional activity versus inhibitor concentration to derive the IC₅₀. Self-Validation: Utilize a known covalent inhibitor (e.g., an α,β-unsaturated carbonyl modifier) to ensure assay sensitivity and establish a baseline for maximum inhibition[4].

Metabolic Stability and Lead Optimization

Metabolic liabilities differ significantly between the two scaffolds, dictating the focus of downstream lead optimization.

4-Phenylpiperidines are highly susceptible to CYP450-mediated N-dealkylation and α-carbon oxidation (forming lactams). Optimization often requires the steric shielding of the α-protons or substituting the basic amine to modulate the pKa, thereby reducing metabolic clearance while maintaining the critical salt-bridge interaction[1].

4-Phenyl-1,3-thiazoles , while generally more metabolically stable due to their aromaticity, can undergo CYP-mediated ring oxidation or form reactive electrophilic intermediates (like thioepoxides) depending on the substitution pattern. Furthermore, their high lipophilicity (low Fsp³) can lead to poor aqueous solubility, necessitating the introduction of polar solubilizing groups during lead optimization to prevent attrition in in vivo models[5].

Workflow Start Scaffold Selection Pip 4-Phenylpiperidine Library Start->Pip Thiaz 4-Phenyl-1,3-thiazole Library Start->Thiaz Assay1 Radioligand Binding Assay (GPCRs) Pip->Assay1 Assay2 Enzymatic Inhibition Assay (GSTO1 / Kinases) Thiaz->Assay2 Metab Microsomal Stability (CYP450 Profiling) Assay1->Metab Assay2->Metab Hit Lead Optimization Metab->Hit

Parallel lead optimization workflow for evaluating scaffold viability and metabolic stability.

References

  • Wold, E. A. et al. "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties." Journal of Medicinal Chemistry. 1

  • Petrou, A. et al. "Thiazole Ring—A Biologically Active Scaffold." MDPI. 6

  • "Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors." Journal of Medicinal Chemistry - ACS Publications. 3

  • Rodrigues, C. A. et al. "4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents." Journal of Venomous Animals and Toxins including Tropical Diseases. 5

Sources

Validation

quantitative structure-activity relationship (QSAR) modeling of thiazole-piperidines

Thiazole-piperidine hybrids are highly privileged pharmacophores in modern drug discovery, exhibiting potent bioactivities ranging from acetylcholinesterase inhibition to histamine H3 receptor antagonism. To systematical...

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Author: BenchChem Technical Support Team. Date: March 2026

Thiazole-piperidine hybrids are highly privileged pharmacophores in modern drug discovery, exhibiting potent bioactivities ranging from acetylcholinesterase inhibition to histamine H3 receptor antagonism. To systematically optimize these scaffolds and predict the potency of newly designed compounds, researchers rely heavily on Quantitative Structure-Activity Relationship (QSAR) modeling.

However, selecting the right computational approach is critical. This guide objectively compares the performance, interpretability, and methodological rigor of traditional 3D-QSAR (CoMFA/CoMSIA) against modern Machine Learning (ML) algorithms when applied to thiazole-piperidine datasets.

Mechanistic Paradigm: 3D-QSAR vs. Machine Learning

The fundamental divergence between these methodologies lies in how they represent molecular structures and handle dimensional complexity.

3D-QSAR (CoMFA & CoMSIA): These methods evaluate the spatial arrangement of steric, electrostatic, hydrophobic, and hydrogen-bond fields around a strictly aligned molecular core. Causality: Because biological receptors recognize ligands in 3D space, mapping these fields directly correlates with the binding pocket's topography. However, the accuracy of Partial Least Squares (PLS) regression in 3D-QSAR is hyper-sensitive to the initial molecular superimposition. A misaligned thiazole ring will generate artificial noise, destroying the model's predictive power.

Machine Learning (RF, SVM, DNN): ML approaches bypass 3D alignment by utilizing 1D/2D topological descriptors (e.g., Morgan fingerprints, physicochemical properties). Causality: Algorithms like Random Forest (RF) and Support Vector Machines (SVM) excel at capturing non-linear structure-activity landscapes across structurally diverse datasets. While they eliminate alignment bias, they historically suffer from the "black box" problem, requiring advanced post-hoc techniques like 1[1] to extract meaningful toxicophore or pharmacophore data.

QSAR_Workflow Data Thiazole-Piperidine Dataset (Bioactivity Data) Cur Data Curation & 3D Conformational Search Data->Cur Split Feature Extraction Cur->Split Align Molecular Alignment (Pharmacophore/Docking) Split->Align 3D Approach Desc 1D/2D Molecular Descriptors (RDKit, Morgan Fingerprints) Split->Desc 2D/ML Approach CoMFA 3D-QSAR (CoMFA/CoMSIA) Steric & Electrostatic Fields Align->CoMFA PLS Partial Least Squares (PLS) Regression CoMFA->PLS Eval Model Evaluation & Applicability Domain PLS->Eval ML Machine Learning Models (Random Forest, SVM, DNN) Desc->ML Opt Hyperparameter Tuning (Grid Search/Cross-Validation) ML->Opt Opt->Eval

Comparative workflow of 3D-QSAR vs. Machine Learning pipelines for thiazole-piperidines.

Quantitative Performance Comparison

Based on recent studies evaluating thiazole-piperidine and related heterocyclic derivatives against targets like2[2] and3[3], the following table summarizes the comparative performance metrics of these modeling approaches.

MethodologyAlignment Required?Internal Validation ( q2 )External Validation ( Rpred2​ )InterpretabilityBest Use Case
3D-QSAR (CoMFA) Yes (Critical)0.51 - 0.720.75 - 0.90High (3D Contour Maps)Homologous series with known binding modes
3D-QSAR (CoMSIA) Yes (Critical)0.44 - 0.700.70 - 0.87High (Multi-field Maps)Datasets requiring H-bond/hydrophobic analysis
Random Forest (ML) No0.75 - 0.850.80 - 0.92Moderate (Feature Importance)Large, structurally diverse datasets
Support Vector Machine No0.70 - 0.820.78 - 0.89Low (Black Box)Complex non-linear activity landscapes

Self-Validating Experimental Protocol: End-to-End QSAR Workflow

To ensure scientific integrity, a QSAR protocol cannot merely fit data; it must be a self-validating system capable of defining its own boundaries of reliability (Applicability Domain).

Step 1: Data Curation and Conformational Analysis
  • Standardization: Import the thiazole-piperidine dataset (e.g., IC50 values converted to logarithmic pIC50 scale). Strip salts, neutralize charges, and standardize tautomers. Causality: Inconsistent ionization states will skew electrostatic field calculations in CoMFA and misrepresent topological polar surface area (TPSA) in ML models.

  • Conformational Search: For 3D-QSAR, generate low-energy conformers using a robust force field (e.g., MMFF94) and assign Gasteiger-Hückel partial charges.

Step 2: Feature Extraction & Alignment

For 3D-QSAR Pipeline:

  • Core Superimposition: Align all molecules onto the most active compound using the rigid thiazole-piperidine scaffold as the common template.

  • Field Calculation: Place the aligned molecules in a 3D grid (spacing 2.0 Å). Calculate steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies using an sp3 carbon probe.

For Machine Learning Pipeline:

  • Descriptor Calculation: Generate 2D RDKit descriptors and Morgan fingerprints (radius 2, 2048 bits).

  • Dimensionality Reduction: Remove descriptors with near-zero variance or high collinearity (Pearson correlation > 0.9). Causality: Removing highly correlated features prevents multicollinearity, which can destabilize SVM and artificially inflate the importance of redundant features in RF models.

Step 3: Model Training and Internal Validation
  • Data Splitting: Divide the dataset into a training set (80%) and an external test set (20%) using Kennard-Stone or random stratified sampling.

  • PLS Regression (3D-QSAR): Perform Leave-One-Out (LOO) cross-validation to determine the optimal number of principal components. A model is strictly rejected if the cross-validated correlation coefficient ( q2 ) is <0.5 .

  • Hyperparameter Tuning (ML): Utilize Grid Search with 5-fold cross-validation to optimize parameters (e.g., n_estimators and max_depth for RF; C and gamma for SVM).

Step 4: External Validation and Applicability Domain (AD)
  • Predictive Assessment: Project the 20% external test set through the trained model. Calculate Rpred2​ . The system validates itself only if Rpred2​>0.6 .

  • Williams Plot: Plot standardized residuals against leverage values. Causality: This mathematically defines the Applicability Domain. Any thiazole-piperidine derivative falling outside the warning leverage ( h∗ ) is structurally too distinct from the training set, meaning its predicted bioactivity cannot be trusted, thereby preventing false-positive lead generation.

Conclusion

While Machine Learning algorithms generally offer superior statistical robustness and bypass the tedious alignment bottlenecks of traditional 3D-QSAR, they lack the immediate spatial interpretability required for structure-based drug design. For thiazole-piperidines, a hybrid approach—using ML for initial high-throughput virtual screening of diverse libraries, followed by CoMSIA to map the specific binding topography of the top hits—yields the most reliable pipeline for lead optimization.

References

  • Structural and Physico-Chemical Interpretation (SPCI) of QSAR Models and Its Comparison with Matched Molecular Pair Analysis Source: ACS Publications URL:[Link]

  • In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose 1,6-Bisphosphatase Inhibitors Source: PMC (NIH) URL:[Link]

  • QSAR Modeling of Histamine H3R Antagonists/inverse Agonists as Future Drugs for Neurodegenerative Diseases Source: PMC (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling and disposal of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (CAS: 887624-97-7). Designed for researchers and environmental health and saf...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling and disposal of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (CAS: 887624-97-7). Designed for researchers and environmental health and safety (EHS) professionals, this guide synthesizes regulatory compliance with mechanistic chemical logic to ensure laboratory safety.

Chemical Hazard Profile & Mechanistic Causality

Before executing any disposal protocol, it is critical to understand why this specific molecule dictates stringent handling. 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a highly bioactive heterocyclic compound.

  • Systemic Toxicity (Acute Tox. 4 & STOT SE 3): The piperidine and thiazole pharmacophores are structurally primed to interact with biological targets, particularly within the central nervous system[1]. The dihydrochloride salt form drastically increases the molecule's aqueous solubility. If exposed to mucous membranes or compromised skin, this solubility facilitates rapid systemic absorption.

  • Localized Irritation (Skin Irrit. 2 & Eye Irrit. 2A): When the dry powder contacts ambient physiological moisture (e.g., sweat, tear film), the dihydrochloride salt dissociates. This creates a highly localized acidic microenvironment that denatures proteins, causing severe irritation[1].

  • Combustion Hazards: The molecular structure contains nitrogen, sulfur, and chlorine heteroatoms. If disposed of in standard municipal waste and subjected to low-temperature incineration, the compound will undergo incomplete combustion, releasing toxic nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas. Therefore, it must be routed to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with flue-gas scrubbers[2].

Quantitative Data & Waste Classification

The following table summarizes the critical physicochemical parameters and their direct operational implications for waste management.

Parameter / PropertyClassification / ValueOperational & Disposal Implication
CAS Number 887624-97-7Must be explicitly listed on all hazardous waste manifests.
GHS Classification Acute Tox. 4, STOT SE 3, Irritant 2/2AMandates Class II Biological Safety Cabinet or fume hood handling.
Molecular Formula C14H16N2S • 2HClHigh heteroatom content requires high-temperature, scrubbed incineration.
Aqueous pH (Dissolved) Acidic (pH < 4.0 typical)Aqueous waste streams must be pH-tested to avoid RCRA D002 violations.
Required PPE N95/P100 (for spills), Nitrile GlovesPrevents dermal absorption and inhalation of aerosolized particulates.

Waste Segregation & Disposal Protocols

To comply with[2] and[3], waste must be strictly segregated at the point of generation.

Methodology A: Solid Waste Disposal (Powders, Vials, and Contaminated PPE)
  • Collection: Place all solid waste (weigh boats, spatulas, empty reagent vials, and contaminated outer gloves) into a transparent, chemically compatible 4-mil polyethylene primary bag.

  • Secondary Containment: Seal the primary bag and place it into a rigid, leak-proof secondary container (e.g., a 5-gallon poly drum) labeled "Hazardous Solid Waste - Toxic/Irritant".

  • Labeling: Affix a hazardous waste tag detailing the full chemical name (no abbreviations), CAS Number, accumulation start date, and GHS hazard warnings.

  • Self-Validation Step: The use of transparent primary bags allows EHS officers to visually verify that no incompatible liquid waste has been improperly mixed with the solid powder before sealing the secondary container, ensuring DOT transport compliance.

Methodology B: Aqueous Liquid Waste Disposal
  • pH Verification: Because the dihydrochloride salt lowers the pH of unbuffered solutions, test the pH of the aqueous waste using indicator strips or a calibrated probe.

  • Neutralization: If the pH is < 2.0, carefully neutralize the solution with dilute NaOH (1M) to a pH between 5.0 and 9.0.

  • Consolidation: Pour the neutralized solution into a high-density polyethylene (HDPE) aqueous waste carboy.

  • Self-Validation Step: The mandatory pH test before consolidation acts as a self-validating mechanism; confirming a pH > 2.0 ensures the waste does not inadvertently trigger a RCRA D002 corrosivity violation during transport and prevents acid-catalyzed degradation of the HDPE container.

Methodology C: Organic Liquid Waste Disposal
  • Solvent Compatibility: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol, Acetonitrile), ensure the waste carboy is chemically compatible with the bulk solvent.

  • Collection: Transfer the solution to a red-tagged "Flammable/Toxic Organic Waste" container equipped with a pressure-relieving vented cap.

  • Disposal Routing: This stream must be routed to a TSDF for fuel-blending and subsequent thermal destruction.

WasteSegregation Start 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine 2HCl Waste Generated Solid Solid Waste (Powder, Vials, PPE) Start->Solid LiquidAq Aqueous Liquid Waste (Buffers, Water) Start->LiquidAq LiquidOrg Organic Liquid Waste (DMSO, MeOH, ACN) Start->LiquidOrg Sharps Contaminated Sharps (Needles, Broken Glass) Start->Sharps Solid_Pack Double-bag in Sealable Bio/Chem Bag Solid->Solid_Pack LiquidAq_Pack Verify pH > 2.0 Store in HDPE Jug LiquidAq->LiquidAq_Pack LiquidOrg_Pack Store in Vented Solvent Waste Jug LiquidOrg->LiquidOrg_Pack Sharps_Pack Puncture-Proof Sharps Container Sharps->Sharps_Pack TSDF EPA-Permitted TSDF Incineration (Scrubbed) Solid_Pack->TSDF LiquidAq_Pack->TSDF LiquidOrg_Pack->TSDF Sharps_Pack->TSDF

Workflow for the segregation and disposal of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine 2HCl waste.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization and dermal exposure. This protocol aligns with the National Research Council's[4].

Methodology D: Spill Clean-Up
  • Evacuate & Assess: Immediately clear personnel from the area. Determine if the spill is a dry powder or a solvent solution.

  • Don PPE: Equip a particulate respirator (N95 or P100) if powder is present, along with heavy-duty nitrile gloves, a lab coat, and chemical splash goggles.

  • Containment (Solid): Do not dry sweep, as this aerosolizes the toxic API. Lightly dampen the powder with water or ethanol to suppress dust generation.

  • Containment (Liquid): Surround and cover the liquid spill with an inert, non-reactive absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Use non-sparking polypropylene scoops to transfer the absorbed material or dampened powder into a hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a final ethanol wipe-down.

  • Self-Validation Step: The final ethanol wipe-down serves as a self-validating decontamination check; the rapid evaporation of ethanol leaves behind a visually clean surface, instantly highlighting any residual powder or streaks that require secondary cleaning.

SpillResponse Spill Spill Detected (Solid or Solution) Assess Assess Scale & Evacuate Immediate Area Spill->Assess PPE Don Maximum PPE (N95/P100, Double Gloves) Assess->PPE SolidSpill Solid Powder Spill PPE->SolidSpill LiquidSpill Liquid Solution Spill PPE->LiquidSpill SolidAction Dampen with Water/EtOH to Prevent Dust SolidSpill->SolidAction LiquidAction Apply Inert Absorbent (Vermiculite/Sand) LiquidSpill->LiquidAction Collect Collect with Non-Sparking Tools into Waste Bag SolidAction->Collect LiquidAction->Collect Decon Decontaminate Surface (Soap & Water / EtOH) Collect->Decon Label Label as Hazardous Chemical Waste Decon->Label

Step-by-step spill response and decontamination protocol for hazardous laboratory spills.

References

  • NextSDS. "4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride — Chemical Substance Information." NextSDS Database. [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." eCFR.[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions Related to Hazardous Waste Recycling and the Definition of Solid Waste." EPA.gov.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

Sources

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